molecular formula C8H12N4O2 B1384234 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one CAS No. 37409-97-5

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Cat. No.: B1384234
CAS No.: 37409-97-5
M. Wt: 196.21 g/mol
InChI Key: HRJPJKYVYIRMPZ-UHFFFAOYSA-N
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Description

2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one ( 37409-97-5) is a pyrimidine derivative with the empirical formula C8H12N4O2 and a molar mass of 196.21 g/mol . This compound serves as a key chemical intermediate and privileged scaffold in medicinal chemistry, particularly in the discovery and development of novel antitumor agents. The core research value of this morpholino-substituted pyrimidine lies in its role as a building block for potential kinase inhibitors. The morpholino group is a common pharmacophore found in many established and investigational inhibitors targeting the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its constitutive activation is implicated in a wide variety of solid tumors . Researchers utilize this scaffold to design and synthesize novel compounds, such as thieno[3,2-d]pyrimidine derivatives, for evaluating their PI3Kα inhibitory activity and antiproliferative effects against diverse cancer cell lines, including prostate cancer (PC-3, 22RV1) and breast cancer (MDA-MB-231, MDA-MB-453) . Its structure is also of significant interest in the exploration of other adenosine receptor (AR) ligands . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Properties

IUPAC Name

2-amino-4-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-8-10-6(5-7(13)11-8)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJPJKYVYIRMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical exploration of the tautomerism of this compound, a substituted pyrimidinone of interest in contemporary drug discovery. We will delve into the structural nuances of its potential tautomeric forms, the methodologies to experimentally characterize and quantify the equilibrium, and the computational approaches to predict tautomer stability. This document is intended to serve as a practical resource for researchers engaged in the design, synthesis, and analysis of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Pyrimidinones

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents and biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] The tautomeric behavior of substituted pyrimidines is a critical determinant of their biological activity.[2][3] For instance, the keto-enol and amino-imino tautomerism of nucleobases is fundamental to the fidelity of DNA replication and transcription.[4] In the context of drug design, controlling or understanding the predominant tautomeric form is essential for optimizing target engagement, as different tautomers present distinct pharmacophoric features to a biological receptor.

The compound this compound contains functionalities prone to tautomerization: a 2-aminopyrimidine moiety and a pyrimidin-4-one ring system. This gives rise to several potential tautomeric forms, primarily through amino-imino and keto-enol equilibria. This guide will systematically explore these possibilities.

Potential Tautomeric Forms of this compound

The principal tautomeric equilibria for this compound involve the migration of a proton. The key tautomeric forms to consider are:

  • Amino-Keto Form (A): This is the form represented by the IUPAC name this compound. It is generally the most stable form for related 2-aminopyrimidin-4-one systems like isocytosine in aqueous solution.[5]

  • Amino-Enol Form (B): This form arises from the keto-enol tautomerization of the pyrimidinone ring, resulting in a hydroxyl group at the 4-position.

  • Imino-Keto Forms (C and D): These forms result from amino-imino tautomerism of the 2-amino group, with the proton shifting to one of the ring nitrogens.

  • Imino-Enol Forms (E and F): These are less common forms that combine both amino-imino and keto-enol tautomerism.

The relative populations of these tautomers are governed by their thermodynamic stabilities, which are in turn influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions.[6][7] For many six-membered nitrogen heterocycles, the keto and amino forms are generally favored over their enol and imino counterparts due to greater resonance stabilization.[5]

Visualizing the Tautomeric Equilibria

The following diagram illustrates the primary tautomeric equilibria for this compound.

tautomers A Amino-Keto (A) This compound B Amino-Enol (B) 2-amino-4-hydroxy-6-morpholin-4-ylpyrimidine A->B Keto-Enol C Imino-Keto (C) 2-imino-6-morpholin-4-yl-2,3-dihydropyrimidin-4-one A->C Amino-Imino

Caption: Primary tautomeric equilibria of the title compound.

Experimental Determination of Tautomeric Equilibrium

A combination of spectroscopic techniques is typically employed to elucidate the tautomeric equilibrium in solution. The choice of solvent is critical, as it can significantly influence the position of the equilibrium.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.[10]

Key Observables:

  • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. For instance, the chemical shift of the proton attached to N3 in the amino-keto form will differ significantly from the hydroxyl proton in the amino-enol form.

  • Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information.

  • Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity of protons, helping to confirm the structure of the predominant tautomer.[11]

Experimental Protocol: ¹H NMR for Tautomer Analysis

  • Sample Preparation:

    • Dissolve an accurately weighed sample (typically 5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10-20 mM.

    • The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often used to observe exchangeable protons (NH, OH). In contrast, protic solvents like D₂O will lead to the exchange of these protons with deuterium, causing their signals to disappear.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If multiple tautomers are present in slow exchange on the NMR timescale, distinct sets of signals will be observed for each species.[10] If the exchange is fast, an averaged spectrum will be observed.

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will give the relative population of each tautomer.

    • For example, if the C5-H proton shows two distinct signals, their integral ratio directly reflects the tautomer ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of a molecule and can be used to study tautomeric equilibria.[8] Different tautomers will have distinct chromophores and thus different absorption maxima (λ_max).

Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane).

    • Create a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, water).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.

    • Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers in different solvents.[12]

Spectroscopic Method Information Provided Key Advantages
¹H and ¹³C NMR Detailed structural information, quantification of tautomer ratios.High resolution, unambiguous identification of tautomers.[10]
UV-Vis Spectroscopy Information on the electronic structure, sensitive to solvent effects.Simple, rapid analysis, suitable for studying solvent effects.[8]
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O vs. O-H).Useful for identifying characteristic vibrational bands of each tautomer.

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[6][7]

Methodology: DFT for Tautomer Stability Prediction

  • Structure Optimization:

    • Build the 3D structures of all plausible tautomers of this compound.

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Energy Calculation:

    • Calculate the single-point electronic energy of each optimized structure at a higher level of theory or with a larger basis set if necessary.

    • Include zero-point vibrational energy (ZPVE) corrections.

  • Solvation Effects:

    • Since tautomeric equilibria are often studied in solution, it is crucial to account for solvent effects. This can be done using implicit solvation models like the Polarizable Continuum Model (PCM).[9]

  • Analysis:

    • The relative energies (ΔE) of the tautomers are calculated with respect to the most stable tautomer. The tautomer with the lowest energy is predicted to be the most abundant.

    • The Boltzmann distribution can be used to estimate the population of each tautomer at a given temperature.

Workflow for Computational Analysis

computational_workflow start Define Potential Tautomers geom_opt Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPVE) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) freq_calc->sp_energy solvation Incorporate Solvation Model (PCM) sp_energy->solvation analysis Analyze Relative Energies (ΔE) Predict Tautomer Populations solvation->analysis end Compare with Experiment analysis->end

Caption: A typical DFT workflow for tautomer prediction.

Predicted Tautomeric Preference and Causality

Based on extensive studies of analogous compounds like isocytosine and other 2-aminopyrimidinones, the amino-keto form (A) is predicted to be the most stable and predominant tautomer of this compound, particularly in polar solvents.[5]

Causality behind this Preference:

  • Aromaticity and Resonance: The amino-keto form benefits from significant resonance stabilization involving the pyrimidine ring and the exocyclic amino and carbonyl groups. While the amino-enol form would introduce a fully aromatic pyrimidine ring, the energetic cost of enolization of the amide-like functionality is generally high.

  • Solvent Stabilization: Polar protic solvents can effectively solvate the polar amino and keto groups through hydrogen bonding, further stabilizing this tautomer.[8][9]

  • Amino vs. Imino Stability: For most simple amino-substituted nitrogen heterocycles, the amino tautomer is significantly more stable than the imino form.[5]

Conclusion and Implications for Drug Development

A thorough understanding of the tautomeric landscape of this compound is indispensable for its development as a potential therapeutic agent. The predicted predominance of the amino-keto tautomer has direct implications for its molecular recognition by target proteins, as it presents a specific arrangement of hydrogen bond donors and acceptors. Experimental validation of this prediction using the NMR and UV-Vis spectroscopic methods outlined herein is a critical step in the drug discovery process. Furthermore, computational modeling provides a powerful predictive tool to guide synthetic efforts and interpret experimental data. By integrating these experimental and computational strategies, researchers can build a robust, self-validating understanding of the tautomerism of this and other important heterocyclic molecules, ultimately accelerating the journey from chemical entity to clinical candidate.

References

  • Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Thangadurai, D., & Muthu, S. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 12389–12399. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Raczyńska, E. D., & Makowski, M. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(24), 4598. [Link]

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  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Zhang, J., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed. [Link]

  • Elguero, J., & Perez, C. L. D. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Kluger, R., & Tittmann, K. (2013). The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. PMC. [Link]

  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Chemistry LibreTexts. [Link]

  • Zhang, J., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. [Link]

  • Raczyńska, E. D., & Makowski, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

  • Leszczynski, J. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

  • Luminix Health. (n.d.). 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-. Luminix Health. [Link]

  • Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. [Link]

  • Seybold, P. G., & Hu, R. A. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • Krayushkin, M. M., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

  • Datar, A., et al. (2022). Keto–enol tautomeric equilibrium of isoguanosine. ResearchGate. [Link]

  • Bachorz, R. A., et al. (2011). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. [Link]

  • Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]

  • Raczyńska, E. D., & Makowski, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

  • Li, G., et al. (2022). A hybrid quantum chemistry-quantum computation workflow to efficiently predict the dominant tautomeric form. arXiv. [Link]

  • Kowalewski, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]

  • Krayushkin, M. M., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - d] pyrazolo[1,5 - a]pyrimidin-6-one. Sciforum. [Link]

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  • Coles, S. J., et al. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. [Link]

  • Shestakov, A. S., et al. (2016). A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. RSC Publishing. [Link]

  • Mandado, M., & Krygowski, T. M. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Symmetry, 13(3), 497. [Link]

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Technical Safety Guide: 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 37409-97-5 | Formula: C8H12N4O2 | M.W.: 196.21 g/mol [1]

Executive Summary & Chemical Identity

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).[2] Structurally, it consists of a pyrimidine core substituted with an amino group, a morpholine ring, and a carbonyl functionality that allows for lactam-lactim tautomerism.[2]

This guide defines the safety, stability, and handling protocols required for this compound in a research setting. As specific toxicological data for this intermediate may be limited compared to commercial drugs, this guide applies the Precautionary Principle , categorizing it based on Structure-Activity Relationship (SAR) analogies to known aminopyrimidines and morpholine derivatives.

Physicochemical Profile
PropertyValue / DescriptionOperational Implication
CAS Number 37409-97-5Primary identifier for inventory/SDS retrieval.[2]
Physical State Solid (Crystalline powder)Inhalation hazard (dust); requires weighing in a fume hood.[2]
Boiling Point ~372.9 °C (Predicted)High thermal stability; unlikely to volatilize under standard conditions.[2]
Solubility Low in Water; Soluble in DMSO, DMFStock solutions should be prepared in DMSO for bioassays.[2]
Acidity (pKa) Amphoteric (Amino/Amide groups)pH-dependent solubility; susceptible to protonation in strong acids.[2]
Hazard Profiling & Risk Assessment

Classification based on GHS criteria by analogy to structurally related aminopyrimidines.

Signal Word: WARNING

GHS Hazard Statements (Predicted)
  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

Critical Toxicology Insights
  • Morpholine Moiety: While the morpholine ring is covalently bound, metabolic breakdown in vivo could theoretically release morpholine metabolites.[2] Free morpholine is corrosive; however, the N-substituted derivative is typically an irritant.[2]

  • Kinase Activity: As a scaffold for kinase inhibitors, this compound may possess inherent biological activity.[2] Treat as a bioactive agent. Avoid aerosolization to prevent inadvertent pharmacological effects on laboratory personnel.

Storage & Stability Logic

The stability of this compound is governed by its tautomeric equilibrium and potential for oxidative degradation.[2]

  • Tautomerism: The compound exists in equilibrium between the keto (lactam) and enol (lactim) forms.[2] The keto form is generally favored in the solid state and in polar aprotic solvents (DMSO).[2]

  • Hygroscopicity: The amino and amide functional groups can form hydrogen bonds with atmospheric moisture.[2]

    • Recommendation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).[2]

  • Temperature: Store at 2–8°C for short-term (<1 month) and -20°C for long-term storage to prevent slow oxidative decomposition.

Diagram: Stability & Handling Logic

StabilityLogic Compound 2-Amino-6-morpholin- 4-ylpyrimidin-4(3H)-one Tautomer Lactam-Lactim Equilibrium Compound->Tautomer Intrinsic Moisture Atmospheric Moisture Moisture->Tautomer Promotes Shift/Caking Oxidation Oxidative Stress (Light/Air) Degradation Degradation Products Oxidation->Degradation Slow process Storage Storage: -20°C Desiccated/Dark Tautomer->Storage Dictates Hydrolysis Hydrolysis Risk (Low) Storage->Moisture Blocks Storage->Oxidation Inhibits

Caption: Logical flow of environmental factors affecting compound stability and the requisite storage mitigation strategies.[2]

Operational Handling Protocols
Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of bioactive dust and ensure mass accuracy.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[2] N95 respirator if working outside a fume hood (not recommended).

  • Environment: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .[2]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with heterocyclic solids).[2]

  • Transfer:

    • Tare a pre-labeled amber glass vial.

    • Use a disposable spatula.

    • Immediately recap the source container and seal with Parafilm.

    • Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing from the hood.

Protocol B: Solubilization (DMSO Stock Preparation)

Objective: Create a stable stock solution for biological assays.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice due to the compound's polarity.[2]

    • Target Concentration: Typically 10 mM or 20 mM.

  • Procedure:

    • Calculate the required volume of DMSO:

      
      
      
    • Add DMSO strictly to the solid (do not add solid to liquid to avoid clumping).[2]

    • Vortex vigorously for 30–60 seconds.

    • Sonicate if visible particles remain.[2] (Note: Monitor temperature; prolonged sonication heats DMSO, potentially degrading the compound).[2]

  • Storage of Stock:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

Diagram: Safe Handling Workflow

HandlingWorkflow Start Start: Solid Compound PPE Don PPE: Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing (Anti-static precautions) Hood->Weigh Solubilize Solubilization (DMSO, Vortex, Sonicate) Weigh->Solubilize Prepare Stock Waste Solid Waste: Hazardous Bin Weigh->Waste Disposables Aliquot Aliquot & Seal Solubilize->Aliquot LiquidWaste Liquid Waste: Solvent Carboy Aliquot->LiquidWaste Rinsate

Caption: Step-by-step workflow for the safe handling and solubilization of the compound.

Emergency Response & Waste Management
ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes.[2] Remove contaminated clothing.[2][6]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5][6] Seek medical attention.
Inhalation Move person to fresh air.[2][5] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with a wet paper towel (to prevent dust) and wipe up.[2] Place in hazardous waste container.

Waste Disposal:

  • Solid Waste: Dispose of as hazardous chemical waste (P-listed or characteristic waste depending on local regulations).[2] Do not dispose of in trash.

  • Liquid Waste: DMSO solutions must be disposed of in the "Organic Solvent" waste stream, specifically segregated if halogenated solvents are absent.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24794806, 2-(6-morpholin-4-ylpyrimidin-4-yl)-4-pyridin-3-yl-1H-pyrazol-3-one (Related Structure). Retrieved January 28, 2026 from [Link]

  • Luminix Health. this compound Product Data. Retrieved January 28, 2026 from [Link]

  • Carl Roth. Safety Data Sheet: Morpholine (Precursor Safety). Retrieved January 28, 2026 from [Link]

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Methodological & Application

Synthesis of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive molecules. Among these, 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a compound of significant interest due to its structural motifs that are often associated with kinase inhibitory activity and other therapeutic applications. The presence of the morpholine group can enhance aqueous solubility and provide a key interaction point for biological targets, while the aminopyrimidine core is a well-established pharmacophore.

This comprehensive guide provides a detailed, two-step synthesis protocol for this compound. The methodology is designed for reproducibility and scalability in a standard laboratory setting. We will first detail the synthesis of the key intermediate, 2-amino-4,6-dichloropyrimidine, followed by its selective reaction with morpholine to yield the final product. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number37409-97-5
Molecular FormulaC₈H₁₂N₄O₂
Molar Mass196.21 g/mol
Boiling Point372.9 °C
Flash Point179.3 °C

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of a dihydroxypyrimidine precursor followed by chlorination to yield the key intermediate, 2-amino-4,6-dichloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of the intermediate is displaced by morpholine, with the subsequent or concurrent hydrolysis of the second chlorine atom to yield the final pyrimidinone product.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Guanidine Guanidine DihydroxyPyrimidine 2-Amino-4,6-dihydroxypyrimidine Guanidine->DihydroxyPyrimidine Condensation MalonicEster Malonic Acid Diester MalonicEster->DihydroxyPyrimidine DichloroIntermediate 2-Amino-4,6-dichloropyrimidine DihydroxyPyrimidine->DichloroIntermediate Chlorination ChlorinatingAgent POCl₃ ChlorinatingAgent->DichloroIntermediate DichloroIntermediate_ref 2-Amino-4,6-dichloropyrimidine Morpholine Morpholine FinalProduct This compound Morpholine->FinalProduct DichloroIntermediate_ref->FinalProduct Stextsubscript{N}Ar & Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate)

This part is further divided into two sub-steps: the formation of 2-amino-4,6-dihydroxypyrimidine and its subsequent chlorination.

Step 1a: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis of 2-amino-4,6-dihydroxypyrimidine is achieved through the condensation of guanidine with a malonic acid diester in the presence of a strong base.[1][2] This is a classic and reliable method for the formation of the pyrimidine ring.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl carbons of the malonic ester, followed by cyclization and elimination of two molecules of alcohol to form the stable pyrimidine ring.

Step1a_Mechanism Guanidine Guanidine Intermediate1 Initial Adduct Guanidine->Intermediate1 MalonicEster Diethyl Malonate MalonicEster->Intermediate1 Base Sodium Ethoxide Base->Intermediate1 Base Catalyst DihydroxyPyrimidine 2-Amino-4,6-dihydroxypyrimidine Intermediate1->DihydroxyPyrimidine Cyclization & Elimination Ethanol Ethanol (byproduct)

Caption: Simplified reaction scheme for 2-amino-4,6-dihydroxypyrimidine synthesis.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes to form the free base of guanidine.

  • Addition of Malonic Ester: Slowly add diethyl malonate (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of water.

  • Precipitation: Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol to remove any remaining impurities. Dry the solid under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine as a white to off-white powder.

Step 1b: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

The dihydroxypyrimidine is converted to the dichloropyrimidine intermediate using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This is a common and effective method for replacing hydroxyl groups on heterocyclic rings with chlorine atoms.

Experimental Protocol:

  • Reaction Setup: In a fume hood, place the dried 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction, although it is often not strictly necessary.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be carried out under an inert atmosphere.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or a concentrated solution of sodium hydroxide) until the pH is neutral to slightly basic. The product will precipitate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-dichloropyrimidine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 2: Synthesis of this compound (Final Product)

The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine with morpholine. The other chlorine atom is subsequently or concurrently hydrolyzed to a hydroxyl group, which exists in its more stable tautomeric form as a pyrimidinone. The regioselectivity of the substitution is generally favored at the 4-position due to electronic effects.

Reaction Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, a common feature of nucleophilic aromatic substitution reactions on electron-deficient aromatic rings.[4]

Step2_Mechanism DichloroIntermediate 2-Amino-4,6-dichloropyrimidine Meisenheimer Meisenheimer-like Intermediate DichloroIntermediate->Meisenheimer Morpholine Morpholine Morpholine->Meisenheimer Monosubstituted 2-Amino-4-chloro-6- morpholinopyrimidine Meisenheimer->Monosubstituted Elimination of Cl⁻ FinalProduct This compound Monosubstituted->FinalProduct Hydrolysis

Caption: Reaction mechanism for the final product synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or a mixture of an organic solvent and water.

  • Addition of Reagents: Add morpholine (1.1 - 1.5 eq) to the solution. The use of a slight excess of morpholine helps to drive the reaction to completion. A base, such as triethylamine or potassium carbonate, can be added to scavenge the HCl generated during the reaction, although the excess morpholine can also serve this purpose.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The solid should be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and by-products. Dry the purified product under vacuum.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium metal: Reacts violently with water and alcohols. Handle under an inert atmosphere and add to solvents in small portions.

  • Morpholine: Corrosive and flammable. Handle in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated area. Standard laboratory safety procedures should be followed at all times.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

This detailed protocol provides a robust and well-grounded method for the synthesis of this compound, suitable for researchers in drug discovery and organic synthesis.

References

  • MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(7), 1592. Retrieved from [Link]

  • Luminix Health. (n.d.). This compound. Retrieved from [Link]

  • Pergamon. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2235-2241. Retrieved from [Link]

  • Elsevier. (2000). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 8(3), 473-488. Retrieved from [Link]

  • ResearchGate. (2015). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

  • MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Retrieved from [Link]

  • Royal Society of Chemistry. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1919-1923. Retrieved from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

Sources

Application Notes and Protocols for ONC201 (2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one Analogue) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the use of ONC201, a pioneering small molecule of the imipridone class, in cell culture experiments. This document elucidates the compound's mechanism of action, offers detailed protocols for its application, and provides insights into expected outcomes based on preclinical research.

Introduction: Unveiling ONC201

ONC201, also known as TIC10, has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from conventional chemotherapeutics. Initially identified in a screen for compounds that induce the transcription of TNF-related apoptosis-inducing ligand (TRAIL), ONC201 has demonstrated potent and selective anti-tumor activity across a range of cancer types, with a particularly noteworthy efficacy in glioblastoma.[1][2] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system malignancies.[1]

This guide will delve into the molecular pathways modulated by ONC201 and provide practical, field-proven protocols to empower researchers to effectively integrate this compound into their cell culture-based investigations.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O₂[3]
Molar Mass 196.21 g/mol [3]
Solubility Soluble in DMSO and Ethanol (~50 mg/mL)[4]
Storage Store lyophilized powder at -20°C or -80°C. Protect from light and air.[4]

Note on Analogue: While the user's query specified "2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one," the vast majority of published research focuses on the closely related and well-characterized compound ONC201. The protocols and mechanistic details provided herein are based on the extensive data available for ONC201. Researchers should verify the identity and purity of their specific compound.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

ONC201's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis through two key mechanisms: antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial protease ClpP.[5][6][7][8]

  • DRD2 Antagonism and TRAIL Pathway Induction: ONC201 acts as a selective antagonist of DRD2.[5][9] This inhibition leads to the dual inactivation of the Akt and ERK signaling pathways.[2][5] The suppression of Akt and ERK facilitates the nuclear translocation of the transcription factor Foxo3a.[2][5][10] Once in the nucleus, Foxo3a upregulates the transcription of the pro-apoptotic ligand TRAIL, leading to apoptosis in cancer cells.[2][10][11] A significant advantage of this mechanism is its independence from the p53 tumor suppressor pathway, making ONC201 effective in cancers with p53 mutations.[5][10]

  • ClpP Agonism and Mitochondrial Stress: More recent studies have identified the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP) as a direct target of ONC201.[8][12] By acting as an allosteric agonist, ONC201 activates ClpP, leading to the degradation of specific mitochondrial proteins.[12] This disruption of mitochondrial homeostasis induces a stress response that contributes to apoptosis.

  • Integrated Stress Response (ISR): ONC201 also activates the integrated stress response (ISR), which involves the phosphorylation of eIF2α and the subsequent induction of the transcription factors ATF4 and CHOP.[2] This arm of the signaling cascade leads to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL, further sensitizing cancer cells to apoptosis.[2]

The convergence of these pathways results in a robust and selective induction of apoptosis in tumor cells, while largely sparing normal cells.[1]

Signaling Pathway Diagram:

ONC201_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DRD2 DRD2 Akt Akt DRD2->Akt Inhibits ERK ERK DRD2->ERK Inhibits ONC201_cyto ONC201 ONC201_cyto->DRD2 Antagonizes eIF2a eIF2α ONC201_cyto->eIF2a Activates ISR Foxo3a_cyto Foxo3a Akt->Foxo3a_cyto Inhibits (Phosphorylation) ERK->Foxo3a_cyto Inhibits (Phosphorylation) Foxo3a_nuc Foxo3a Foxo3a_cyto->Foxo3a_nuc Translocates ATF4_CHOP ATF4/CHOP eIF2a->ATF4_CHOP Induces DR5_gene DR5 Gene ATF4_CHOP->DR5_gene Activates Transcription TRAIL_gene TRAIL Gene Foxo3a_nuc->TRAIL_gene Activates Transcription Apoptosis_TRAIL Apoptosis TRAIL_gene->Apoptosis_TRAIL Induces DR5_gene->Apoptosis_TRAIL Sensitizes ONC201_mito ONC201 ClpP ClpP ONC201_mito->ClpP Agonist Mito_Stress Mitochondrial Stress ClpP->Mito_Stress Induces Apoptosis_mito Apoptosis Mito_Stress->Apoptosis_mito

Caption: ONC201 signaling pathway leading to apoptosis.

Experimental Protocols

Protocol 1: Preparation of ONC201 Stock Solution

Rationale: Proper preparation and storage of the stock solution are paramount to ensure experimental reproducibility. ONC201 has poor aqueous solubility, necessitating the use of an organic solvent for the initial stock.

Materials:

  • ONC201 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh the desired amount of ONC201 powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution.

  • Sterilization: While not always necessary due to the nature of DMSO, for fastidious cell lines, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Self-Validation: Before use in experiments, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.

Protocol 2: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

Rationale: The IC₅₀ value is a critical parameter to quantify the potency of ONC201 in a specific cell line. This protocol outlines a standard colorimetric assay (MTT or WST-1) to determine cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • ONC201 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere overnight A->B D 4. Treat cells with ONC201 dilutions B->D C 3. Prepare serial dilutions of ONC201 C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT/WST-1 reagent E->F G 7. Incubate for 2-4 hours F->G H 8. Add solubilization buffer (if using MTT) G->H I 9. Read absorbance on microplate reader G->I H->I J 10. Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for determining the IC₅₀ of ONC201.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of ONC201 in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest ONC201 concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ONC201.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

    • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ONC201 concentration and use a non-linear regression model to determine the IC₅₀ value.

Expected Results: ONC201 has demonstrated IC₅₀ values in the low micromolar to nanomolar range in various cancer cell lines. For example, in some glioblastoma cell lines, the IC₅₀ can be in the low micromolar range.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Rationale: To validate the mechanism of action of ONC201 in a specific cell line, it is essential to assess the modulation of key proteins in the signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture plates

  • ONC201 stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, anti-TRAIL, anti-DR5, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with ONC201 at a concentration around the predetermined IC₅₀ for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

Expected Outcomes:

  • A decrease in the phosphorylation of Akt and ERK.

  • An increase in the total protein levels of Foxo3a, TRAIL, and DR5.

  • An increase in the level of cleaved caspase-3, indicating apoptosis.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Compound Precipitation Poor solubility at the working concentration in media.Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare fresh dilutions for each experiment.
Low Potency (High IC₅₀) Cell line is resistant to ONC201.Verify the expression of DRD2 and ClpP in the cell line. Consider combination therapies.
Inconsistent Results Variability in cell density, passage number, or compound handling.Maintain consistent cell culture practices. Use single-use aliquots of ONC201.

Conclusion

ONC201 is a potent and selective anti-cancer agent with a well-defined mechanism of action. By following these detailed protocols, researchers can effectively utilize this compound in cell culture to investigate its therapeutic potential and further unravel the intricacies of its biological activity. The self-validating nature of the described experiments, from IC₅₀ determination to Western blot analysis of the target pathway, ensures the generation of robust and reliable data.

References

  • Ralff, M. D., & El-Deiry, W. S. (2017). ONC201: a new treatment option being tested clinically for recurrent glioblastoma. Annals of Translational Medicine, 5(19), 390. [Link]

  • Ralff, M. D., et al. (2017). Figure 1, Mechanism of action of ONC201 in glioblastoma. Annals of Translational Medicine, 5(19), 390. [Link]

  • Wagner, J., et al. (2014). The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity. Oncotarget, 5(23), 12149–12157. [Link]

  • Prabhu, A., et al. (2023). ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal. Cancers, 15(3), 896. [Link]

  • ResearchGate. (n.d.). Mechanism of action of ONC201. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

  • ResearchGate. (n.d.). ONC201 mechanism of action. (A) ONC201 affects bulk tumor cells, tumor... [Link]

  • UBPBio. ONC201 (TIC10). [Link]

  • Greer, T. M., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 41(10), 1647–1654. [Link]

  • ResearchGate. (n.d.). ONC201 disrupts integrated metabolic and epigenetic pathways. A, Schema... [Link]

  • Taylor, A. P. (2019). Found: A Cancer Drug's Mechanism of Action. The Scientist. [Link]

  • Kline, C. N., et al. (2024). Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort. Neuro-Oncology. [Link]

  • OncologyLive. (2024). ONC201 Looks to Prove Efficacy in Trial For Rare H3K27M-Mutated Diffuse Midline Gliomas. [Link]

  • Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H). [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010–8024. [Link]

  • Chi, A. S., et al. (2024). ONC201 (Dordaviprone) in Recurrent H3 K27M–Mutant Diffuse Midline Glioma. Journal of Clinical Oncology. [Link]

  • Chimerix. (2023). ONC201's Mechanism of Action Explained: A Life Science Animation Production for Chimerix. YouTube. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, a novel small molecule, in kinase inhibition assays. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2] This document provides a senior application scientist's perspective on the strategic design and execution of robust biochemical and cell-based assays to characterize the inhibitory potential of this compound. We will explore the underlying principles of various assay platforms, provide step-by-step protocols, and discuss data analysis and interpretation to empower researchers in their drug discovery efforts.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine scaffold, a common motif in kinase inhibitors. Its structure suggests potential interactions with the ATP-binding pocket of protein kinases. The morpholine group may enhance solubility and introduce key hydrogen bonding interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₄O₂[3]
Molar Mass 196.21 g/mol [3]
CAS Number 37409-97-5[3]
Boiling Point 372.9 °C[3]
Flash Point 179.3 °C[3]

The evaluation of this compound's inhibitory activity against a panel of kinases is a crucial step in determining its therapeutic potential and selectivity profile.

The Landscape of Kinase Inhibition Assays

The selection of an appropriate assay technology is paramount for generating high-quality, reproducible data.[4] The choice depends on factors such as the specific kinase, the desired throughput, and the laboratory's instrumentation capabilities.[4] Here, we discuss three widely adopted platforms.

Luminescence-Based Assays (e.g., Kinase-Glo®)

These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5][6] The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP.[6] Therefore, a lower luminescent signal corresponds to higher kinase activity (more ATP consumed) and vice versa.[5][6] This method is a simple, single-reagent-addition, homogeneous assay suitable for high-throughput screening (HTS).[5][7]

Fluorescence-Based Assays (e.g., HTRF® KinEASE™)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are based on the principle of Förster Resonance Energy Transfer (FRET).[8][9] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665) are used.[10][11] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[12] The signal is proportional to the level of substrate phosphorylation.[11]

Mobility Shift Assays (e.g., Caliper LabChip®)

This technology utilizes microfluidics to separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in their electrophoretic mobility.[13][14] A fluorescently labeled peptide substrate is used, and after the kinase reaction, the mixture is passed through a microfluidic chip where the charged, phosphorylated product is separated from the neutral or less charged substrate in an electric field.[14][15] The ratio of the two species is used to determine kinase activity.

Experimental Protocols

The following protocols are designed as a starting point for the evaluation of this compound. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific kinase.

Preparation of this compound
  • Solubility Testing: Determine the solubility of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

Biochemical Kinase Inhibition Assay: Luminescence-Based (Kinase-Glo®)

This protocol is adapted for a 384-well plate format.

Materials:

  • Kinase of interest (e.g., a serine/threonine or tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Protocol:

  • Compound Plating: Add 1 µL of serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[4]

  • Reaction Initiation: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Reaction Termination and Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Workflow Diagram:

KinaseGlo_Workflow cluster_plate 384-Well Plate A 1. Add Compound (1 µL) B 2. Add Kinase (5 µL) Incubate 15 min A->B C 3. Add Substrate/ATP (5 µL) Incubate 60 min at 30°C B->C D 4. Add Kinase-Glo® Reagent (10 µL) Incubate 10 min C->D E 5. Read Luminescence D->E

Caption: Luminescence-based kinase assay workflow.

Biochemical Kinase Inhibition Assay: HTRF® KinEASE™

This protocol is adapted for a 384-well plate format.

Materials:

  • Kinase of interest

  • HTRF® KinEASE™ STK or TK substrate (biotinylated)

  • ATP

  • HTRF® KinEASE™ detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

  • Kinase assay buffer

  • This compound (in DMSO)

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Compound and Reagent Dispensing:

    • Dispense 2 µL of the serially diluted compound or DMSO controls into the wells.

    • Add 2 µL of the biotinylated substrate.

    • Add 2 µL of the kinase solution.

  • Reaction Initiation: Add 2 µL of ATP solution to start the reaction.[10]

  • Enzymatic Reaction: Seal the plate and incubate at room temperature for the optimized duration.[10]

  • Detection:

    • Prepare a premixed solution of the HTRF detection reagents (anti-phospho antibody-Eu(K) and Streptavidin-XL665) in the detection buffer.

    • Add 10 µL of this premixed solution to each well.[10]

  • Incubation for Detection: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Workflow Diagram:

HTRF_Workflow cluster_enzymatic Enzymatic Step cluster_detection Detection Step A 1. Add Compound (2 µL) B 2. Add Substrate (2 µL) A->B C 3. Add Kinase (2 µL) B->C D 4. Add ATP (2 µL) Incubate C->D E 5. Add Detection Reagents (10 µL) Incubate 60 min D->E F 6. Read HTRF Signal E->F

Caption: HTRF-based kinase assay workflow.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of kinase activity inhibited by the compound is calculated as follows:

% Inhibition = 100 x (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))

Where:

  • Signal_inhibitor: Signal from wells containing the test compound.

  • Signal_min: Signal from wells with the highest concentration of a potent inhibitor (or no enzyme), representing 100% inhibition.

  • Signal_max: Signal from wells with DMSO only, representing 0% inhibition (maximal kinase activity).

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the kinase activity by 50%. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 2: Example IC₅₀ Data for this compound

Kinase TargetAssay PlatformATP ConcentrationIC₅₀ (nM)
Kinase A (Ser/Thr)Kinase-Glo®10 µM150
Kinase B (Tyr)HTRF® KinEASE™50 µM800
Kinase C (Ser/Thr)Caliper LabChip®100 µM>10,000

This is example data for illustrative purposes.

Signaling Pathway Context:

To understand the potential cellular impact of inhibiting a specific kinase, it is essential to consider its role in signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate TF Transcription Factor Substrate->TF CellularResponse Cellular Response (e.g., Proliferation, Survival) TF->CellularResponse Inhibitor 2-amino-6-morpholin-4-yl- pyrimidin-4(3H)-one Inhibitor->KinaseA Inhibition

Caption: Simplified kinase signaling pathway and point of inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the results, several controls should be included in each assay:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Inhibitor: Include a known inhibitor for the kinase of interest as a positive control to validate the assay's performance.

  • Compound Interference: Test the compound for interference with the assay technology (e.g., autofluorescence, inhibition of luciferase). This can be done by running the assay in the absence of the kinase.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for its characterization. By employing a multi-faceted approach utilizing various assay platforms and rigorous data analysis, researchers can effectively elucidate the inhibitory profile of this compound and advance its potential as a therapeutic candidate.

References

  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assays.
  • PubChem. Caliper Assay: All assays were performed in 384-well microtiter plates.
  • Jia, Y., et al. (2015). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Retrieved from [Link]

  • Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • Confluence Discovery Technologies. Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]

  • Jia, Y., & Quinn, C. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-14. Retrieved from [Link]

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
  • Nanosyn. Technology.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • BindingDB. Assay in Summary_ki.

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Application Notes and Protocols for Assessing the Activity of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one (Ganetespib)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Ganetespib, a Potent HSP90 Inhibitor

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, more commonly known as Ganetespib (formerly STA-9090), is a highly potent, small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[4][5] Many of these client proteins are key components of cellular signaling pathways that are frequently dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.[6][7][8]

HSP90's chaperone activity is intrinsically linked to its ATPase function.[9][10] Ganetespib exerts its inhibitory effect by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby blocking ATP hydrolysis.[5] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[5][10] Consequently, multiple oncogenic signaling pathways are simultaneously disrupted, making HSP90 an attractive therapeutic target for cancer treatment.[8][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute robust assays for characterizing the biochemical and cellular activity of Ganetespib. The protocols detailed herein are designed to be self-validating and provide a framework for assessing the potency, selectivity, and mechanism of action of this and other HSP90 inhibitors.

The HSP90 Chaperone Cycle and Points of Inhibition

The function of HSP90 is dependent on a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation. Ganetespib intervenes at a critical step in this cycle.

HSP90_Cycle cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition Open_Conformation Open Conformation (ADP-bound or apo) Client_Binding Client & Co-chaperone Binding Open_Conformation->Client_Binding Client Protein ATP_Binding ATP Binding (N-terminal dimerization) Client_Binding->ATP_Binding Closed_Conformation Closed Conformation (ATP-bound) ATP_Binding->Closed_Conformation ATP_Hydrolysis ATP Hydrolysis Closed_Conformation->ATP_Hydrolysis Client_Release Client Release & ADP Dissociation ATP_Hydrolysis->Client_Release Client_Release->Open_Conformation Ganetespib Ganetespib Ganetespib->ATP_Binding Inhibits ATP Binding

Caption: The HSP90 chaperone cycle and the inhibitory action of Ganetespib.

Biochemical Assays for Direct HSP90 Inhibition

Biochemical assays are fundamental for determining the direct interaction of a compound with its target and for quantifying its inhibitory potency. For Ganetespib, the most relevant biochemical assays focus on the inhibition of HSP90's ATPase activity.

Protocol 1: HSP90a ATPase Activity Assay (Malachite Green)

This colorimetric assay is a robust, high-throughput method for measuring the inhibition of HSP90's ATPase activity.[9][11] It quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis through the formation of a colored complex with malachite green and molybdate.[11]

Principle: The amount of Pi produced is directly proportional to the ATPase activity of HSP90. A decrease in the colorimetric signal in the presence of an inhibitor indicates a reduction in ATPase activity.

Materials:

  • Recombinant human HSP90α (full-length)

  • ATP

  • Ganetespib

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

  • Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 1 N HCl

  • Malachite Green Reagent B: 2.32% (w/v) Polyvinyl alcohol, 5.72% (w/v) Ammonium molybdate in 6 N HCl

  • Stopping Reagent: 34% (w/v) Sodium citrate

  • 384-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of Ganetespib in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute HSP90α and ATP in Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically, but a starting point is 2-4 µg/mL HSP90α and an ATP concentration at or near its Kₘ (~510 µM for yeast HSP90).[11]

  • Assay Plate Setup:

    • Add 5 µL of diluted Ganetespib or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.

    • Add 10 µL of diluted HSP90α to each well.

    • Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of diluted ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 90 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Add 10 µL of Stopping Reagent to each well.

  • Color Development:

    • Prepare the final Malachite Green Reagent by mixing Reagent A and Reagent B in a 3:1 ratio. This mixture is stable for approximately 8 hours.

    • Add 30 µL of the final Malachite Green Reagent to each well.

  • Incubation: Incubate at room temperature for 15-30 minutes for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each Ganetespib concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the Ganetespib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Recommended Starting Concentration
HSP90α2-4 µg/mL
ATP~500 µM
Ganetespib0.1 nM - 10 µM (serial dilution)
Incubation Time90 minutes at 37°C

Cell-Based Assays for Determining Cellular Potency and Mechanism of Action

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.

Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation

A hallmark of HSP90 inhibition is the degradation of its client proteins.[12] This protocol describes how to assess the effect of Ganetespib on the protein levels of key oncogenic client proteins.

Principle: Treatment of cancer cells with Ganetespib will lead to the degradation of HSP90 client proteins, which can be detected by a decrease in the corresponding protein bands on a Western blot. A concomitant increase in HSP70 expression serves as a biomarker for HSP90 inhibition.[12]

Materials:

  • Cancer cell line known to be dependent on HSP90 client proteins (e.g., NCI-H1975 lung cancer cells, BT-474 breast cancer cells)

  • Cell culture medium and supplements

  • Ganetespib

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-RAF-1, anti-EGFR, anti-HSP70, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Ganetespib or DMSO vehicle for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with Lysis Buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the client protein bands to the loading control (β-actin or GAPDH).

  • Compare the normalized band intensities of the Ganetespib-treated samples to the vehicle control to determine the extent of client protein degradation.

  • Observe the dose-dependent increase in HSP70 expression.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with Ganetespib Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of HSP90 client proteins.

Protocol 3: Cell Proliferation/Viability Assay

This assay determines the effect of Ganetespib on the growth and viability of cancer cells.

Principle: Proliferation assays, such as those using resazurin (e.g., CellTiter-Blue) or tetrazolium salts (e.g., MTT, WST-1), measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell proliferation or increased cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Ganetespib

  • DMSO (vehicle control)

  • CellTiter-Blue® Cell Viability Assay reagent or similar

  • 96-well clear-bottom black plates (for fluorescent assays) or clear plates (for absorbance assays)

  • Plate reader with fluorescence or absorbance capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ganetespib or DMSO vehicle.

  • Incubation: Incubate the cells for 72 hours (or an appropriate time for the cell line).

  • Assay Reagent Addition: Add the CellTiter-Blue® reagent (or other viability reagent) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission for CellTiter-Blue®) or absorbance using a plate reader.

Data Analysis:

  • Subtract the background fluorescence/absorbance from a "no-cell" control.

  • Calculate the percent viability for each Ganetespib concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the Ganetespib concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Parameter Recommendation
Cell Seeding DensityEmpirically determined for each cell line
Ganetespib Concentration0.1 nM - 10 µM (serial dilution)
Treatment Duration72 hours
Assay ReagentCellTiter-Blue® or equivalent

Downstream Signaling Pathway Analysis

Inhibition of HSP90 by Ganetespib leads to the disruption of multiple signaling pathways critical for cancer cell survival and proliferation.

Signaling_Pathway Ganetespib Ganetespib HSP90 HSP90 Ganetespib->HSP90 Inhibits Client_Proteins Client Proteins (e.g., AKT, RAF-1, EGFR) HSP90->Client_Proteins Stabilizes Degradation Proteasomal Degradation Client_Proteins->Degradation PI3K_AKT_Pathway PI3K/AKT Pathway Client_Proteins->PI3K_AKT_Pathway RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Client_Proteins->RAS_RAF_MEK_ERK_Pathway Cell_Survival Cell Survival PI3K_AKT_Pathway->Cell_Survival Proliferation Proliferation RAS_RAF_MEK_ERK_Pathway->Proliferation

Caption: Disruption of downstream signaling pathways by Ganetespib.

Trustworthiness and Self-Validation of Protocols

The protocols described above are designed with internal controls to ensure the trustworthiness of the results.

  • Biochemical Assays: The inclusion of positive controls (known HSP90 inhibitors like 17-AAG) and negative controls (no enzyme, no ATP) is essential for validating the assay performance.[11] The calculation of Z' factor in high-throughput screening formats provides a statistical measure of assay quality.[12]

  • Cell-Based Assays: The use of a loading control in Western blotting is critical for accurate quantification of protein levels. In proliferation assays, comparing results across multiple cell lines with varying dependencies on HSP90 client proteins can provide evidence for on-target activity. The induction of HSP70 serves as a reliable pharmacodynamic biomarker for HSP90 engagement and inhibition in the cellular context.[12]

By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently and accurately characterize the activity of this compound (Ganetespib) and other HSP90 inhibitors.

References

  • Khandelwal, A., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 220, 107747. [Link]

  • Pearl, L. (2022). Protein Kinase Regulation by the HSP90 Molecular Chaperone System. YouTube. [Link]

  • ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. [Link]

  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183. [Link]

  • Luminix Health. (n.d.). This compound. [Link]

  • Tria, G. S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1485-1500. [Link]

  • Various Authors. (n.d.). Assays for HSP90 and inhibitors. ResearchGate. [Link]

  • Khandelwal, A., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. PubMed. [Link]

  • Lindquist, S. (2016). Hsp 90: a Driver of Novelty in Evolution. YouTube. [Link]

  • Workman, P. (2003). Assays for HSP90 and Inhibitors. Springer Nature Experiments. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Pratt, W. B. (1997). The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase. PubMed. [Link]

  • Schopf, F. H., et al. (2017). The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. International Journal of Molecular Sciences, 18(9), 1956. [Link]

  • Matts, R. L., et al. (2011). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Molecules, 16(5), 3779-3804. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • ClinicalTrials.gov. (2012). STA-9090(Ganetespib) in Patients With Unresectable Stage III or Stage IV Melanoma. [Link]

  • Wikipedia. (n.d.). Hsp90. [Link]

  • ChemSynthesis. (n.d.). 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile. [Link]

  • Ingles, D. J. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 839, 1-22. [Link]

  • ChemRxiv. (n.d.). Native mass spectrometry guided screening identifies hit fragments for HOP-HSP90 PPI inhibition. [Link]

  • Proia, D. A., et al. (2011). Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling. PLOS ONE, 6(4), e18552. [Link]

  • Davenport, J., et al. (2018). A High-Throughput Screen for Inhibitors of the Hsp90-Chaperone Machine. Methods in Molecular Biology, 1709, 87-96. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Journal of the American Chemical Society. (n.d.). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]

  • Wikipedia. (n.d.). DMTMM. [Link]

  • MDPI. (n.d.). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]

  • ResearchGate. (n.d.). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. [Link]

  • PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]

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Troubleshooting & Optimization

Technical Support Center: Investigating the Degradation of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given that specific degradation pathways for this molecule are not extensively documented in publicly available literature, this resource provides a framework for systematically investigating its stability. The principles and methodologies outlined here are grounded in established practices for stability testing of pharmaceutical compounds.

I. Compound Overview & Stability Considerations

This compound is a heterocyclic organic compound with a molecular formula of C₈H₁₂N₄O₂ and a molar mass of 196.21 g/mol . Its structure comprises a pyrimidinone core, an amino group, and a morpholine substituent. Each of these functional groups can be susceptible to degradation under various environmental conditions. Understanding the potential liabilities of this molecule is the first step in designing robust experiments and ensuring the integrity of your results.

Key Structural Features and Potential for Degradation:

  • Pyrimidinone Ring: This core structure can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Amino Group: Primary amines can be sites of oxidation and can also react with other functional groups, leading to impurities.

  • Morpholine Moiety: While generally stable, the nitrogen atom in the morpholine ring can be susceptible to oxidation. The C-N bonds within the ring could also be cleaved under harsh conditions.

  • Lactam-Lactim Tautomerism: The pyrimidinone ring can exist in tautomeric forms, which may exhibit different reactivity and degradation profiles.

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling, storage, and analysis of this compound.

Question 1: I am seeing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

Answer: The appearance of unexpected peaks is often an indication of sample degradation. To troubleshoot this, consider the following:

  • Review your sample handling and storage procedures. Has the compound been exposed to elevated temperatures, light, or non-neutral pH? Proper storage in a cool, dark, and dry place is crucial. Ensure containers are tightly sealed to prevent exposure to moisture and air.

  • Evaluate your analytical method. Is the method itself inducing degradation? For example, high temperatures in the GC inlet or harsh mobile phases in LC could be a factor. Consider using milder analytical conditions.

  • Perform a forced degradation study. To systematically identify potential degradants, it is recommended to conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products.

Question 2: My compound seems to be losing potency over time, even when stored under recommended conditions. What could be happening?

Answer: A gradual loss of potency can be due to slow degradation. While recommended storage conditions are designed to minimize this, some compounds are inherently less stable.

  • Investigate potential for slow hydrolysis or oxidation. Even at neutral pH and in the absence of strong oxidizing agents, degradation can occur over extended periods.

  • Consider the impact of excipients or other components in your formulation. If your compound is part of a mixture, interactions with other components could be accelerating its degradation.

  • Re-evaluate the shelf-life of your compound under your specific storage conditions. A formal stability study may be necessary to establish an appropriate expiration date.

Question 3: How can I confirm the identity of the degradation products?

Answer: Identifying unknown degradation products typically requires a combination of chromatographic separation and spectroscopic analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It allows for the separation of the parent compound from its degradants and provides mass information that can be used to deduce the elemental composition and structure of the impurities.

  • High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the detailed chemical structure of isolated degradation products.

III. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are a cornerstone of understanding a compound's stability profile. They are designed to accelerate degradation to generate the likely degradation products that might be observed under long-term storage conditions. The following are detailed protocols for conducting forced degradation studies on this compound.

A. General Considerations:

  • Concentration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Controls: For each stress condition, prepare a control sample that is not subjected to the stressor.

  • Analysis: Analyze all samples by a stability-indicating method, typically a reversed-phase HPLC method with UV or MS detection.

B. Protocol for Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for analysis.

C. Protocol for Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration suitable for analysis.

D. Protocol for Photolytic Degradation:

  • Expose a solution of the compound (in a photostable container, such as a quartz cuvette) to a light source that provides both UV and visible light. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a control sample in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples at appropriate time points.

E. Protocol for Thermal Degradation:

  • Place the solid compound in a controlled temperature chamber (e.g., 60°C).

  • At specified time points (e.g., 24, 48, 72 hours), remove an aliquot of the solid, dissolve it in a suitable solvent, and analyze.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Neutral HydrolysisWater60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
PhotolysisUV/Vis LightRoom TempVariable
Thermal (Solid)Dry Heat60°CVariable

IV. Visualization of Workflows and Pathways

A. Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose to Stress Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Photo Photolysis (UV/Vis Light) Stock->Photo Expose to Stress Thermal Thermal (Solid, 60°C) Stock->Thermal Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Neutral->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples Characterization Characterization of Degradants (LC-MS, HRMS, NMR) HPLC->Characterization Identify Unknowns Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound C₈H₁₂N₄O₂ Hydrolysis_Product1 Hydrolysis of Pyrimidinone Ring e.g., Ring Opening Parent->Hydrolysis_Product1 Acid/Base Hydrolysis_Product2 Hydrolysis of Morpholine Substituent Parent->Hydrolysis_Product2 Harsh Acid/Base Oxidation_Product1 Oxidation of Amino Group e.g., Nitroso derivative Parent->Oxidation_Product1 H₂O₂ Oxidation_Product2 Oxidation of Morpholine Ring e.g., N-oxide Parent->Oxidation_Product2 H₂O₂ Photo_Product1 Photolytic Cleavage e.g., Fragmentation Parent->Photo_Product1 UV/Vis Light

Caption: Hypothetical degradation pathways.

V. Concluding Remarks

The stability of this compound is a critical parameter that can influence the accuracy and reproducibility of research and development activities. By employing a systematic approach to stability testing, including well-designed forced degradation studies, researchers can gain valuable insights into the degradation pathways and develop appropriate control strategies. This guide provides a foundational framework for these investigations. For further inquiries, please consult the relevant regulatory guidelines and scientific literature on stability testing of small molecules.

VI. References

  • Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-.

  • ECHEMI. 2-Aminopyrimidine SDS, 109-12-6 Safety Data Sheets.

  • Poupon, E., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Optimizing the Synthesis of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate a successful and optimized synthesis.

Introduction

This compound is a substituted pyrimidinone derivative. The pyrimidine core is a key structural motif in many biologically active compounds, making its synthesis a subject of significant interest in medicinal chemistry and drug discovery.[1][2] The successful synthesis of this target molecule hinges on a clear understanding of the reaction mechanism and careful control of key experimental parameters. This guide will explore the common synthetic strategies and provide solutions to challenges you may encounter.

Two primary synthetic routes are commonly employed for the synthesis of this and structurally related pyrimidinones:

  • Route A: Cyclocondensation. This approach involves the reaction of a suitable 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. This is a classic and versatile method for constructing the pyrimidine ring.[3][4]

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy begins with a pre-formed pyrimidine ring bearing a leaving group, such as a halogen, at the 6-position. Subsequent reaction with morpholine leads to the desired product.

This guide will provide detailed protocols and troubleshooting for both approaches.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present. Consider a moderate increase in temperature, but be mindful of potential side reactions.[5]

  • Suboptimal Reaction Temperature: The reaction temperature might be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the effect on product formation. For cyclocondensation reactions, refluxing in a suitable solvent like ethanol or isopropanol is often effective.[6]

  • Incorrect Base or Catalyst: The choice and amount of base or catalyst are critical for pyrimidine synthesis.[5]

    • Solution:

      • For Route A (Cyclocondensation) , a base such as sodium ethoxide or sodium methoxide is typically used to deprotonate guanidine and the 1,3-dicarbonyl compound. Ensure the base is fresh and used in the correct stoichiometric amount.

      • For Route B (SNAr) , an organic base like triethylamine or diisopropylethylamine (DIPEA) is often used to scavenge the acid generated during the reaction. The pKa of the base should be appropriate for the reaction.

  • Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.

    • Solution: Use high-purity, anhydrous reagents and solvents. Guanidine is often used as its hydrochloride or carbonate salt, which needs to be neutralized in situ or beforehand.

  • Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction rate.

    • Solution: If steric hindrance is suspected, a longer reaction time or a higher reaction temperature may be necessary.[5]

Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Possible Causes and Solutions

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts.

    • Solution:

      • For Route A (Cyclocondensation): An alternative cyclization could be occurring. Carefully control the reaction temperature and the rate of addition of reagents. The use of a milder base might also be beneficial.

      • For Route B (SNAr): Di-substitution or reaction at other positions on the pyrimidine ring can occur, especially if the reaction conditions are too harsh. Use a stoichiometric amount of morpholine and control the temperature.

  • Degradation of Starting Material or Product: The pyrimidine ring can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Perform a work-up under neutral or mildly acidic/basic conditions.

  • Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds can undergo self-condensation.

    • Solution: Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing guanidine and the base.

Problem 3: Difficulty in Removing Starting Materials

Possible Causes and Solutions

  • Incomplete Reaction: As mentioned previously, the reaction may not have gone to completion.

    • Solution: Drive the reaction to completion by optimizing the reaction time and temperature.

  • Similar Polarity of Product and Starting Materials: If the product and starting materials have similar polarities, they will be difficult to separate by chromatography.

    • Solution:

      • Purification: Try different solvent systems for column chromatography. A gradient elution might be necessary.

      • Crystallization: Attempt to crystallize the product from a suitable solvent or solvent mixture. This can be a highly effective purification method.

Problem 4: Product Insolubility or Difficulty in Crystallization

Possible Causes and Solutions

  • High Polarity of the Product: The presence of the amino and carbonyl groups can make the product highly polar and potentially insoluble in common organic solvents.

    • Solution: Use more polar solvents for dissolution and purification, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of alcohols with water.

  • Amorphous Product: The product may have precipitated as an amorphous solid, which is often difficult to handle and purify.

    • Solution: Try to induce crystallization by:

      • Slowly cooling the reaction mixture.

      • Adding a co-solvent to decrease the solubility of the product gradually.

      • Scratching the inside of the flask with a glass rod.

      • Seeding with a small crystal of the pure product if available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for each synthetic route?

A1:

  • Route A (Cyclocondensation): The key starting materials are guanidine (or its salt) and a 1,3-dicarbonyl compound or a synthetic equivalent bearing a morpholine moiety. An example of a suitable dicarbonyl precursor is ethyl 2-morpholino-4-oxo-4,5-dihydrofuran-3-carboxylate.[7]

  • Route B (SNAr): The common starting materials are 2-amino-6-chloropyrimidin-4(3H)-one and morpholine . The chloro-substituted pyrimidinone is a commercially available or readily synthesized intermediate.[8]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The most critical parameters are:

  • Temperature: Controls the reaction rate and can influence the formation of side products.

  • Solvent: The polarity of the solvent can affect the solubility of reagents and the reaction rate.[5]

  • Base/Catalyst: The choice and stoichiometry of the base or catalyst are crucial for activating the reactants and promoting the desired reaction pathway.

  • Reaction Time: Monitoring the reaction to determine the optimal time for completion is essential to maximize yield and minimize degradation.

Q3: What are the recommended analytical techniques to monitor the reaction and characterize the product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O, C=N).

    • Melting Point: To assess the purity of the crystalline product.

Q4: What are the key safety precautions to be taken during the synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Guanidine and its salts can be corrosive and irritating. Handle with care.

  • Many organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

  • When working with strong bases like sodium ethoxide, be aware of their caustic nature and reactivity with water.

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation (Route A)

This protocol is a general guideline and may require optimization.

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of Guanidine Free Base (if starting from a salt): To a solution of guanidine hydrochloride (1.2 eq.) in anhydrous ethanol, add a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0°C. Stir for 30 minutes, and then filter off the precipitated sodium chloride. The resulting ethanolic solution of guanidine is used directly in the next step.

  • Cyclocondensation: To the ethanolic solution of guanidine, add ethyl 2-morpholino-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or crystallization.

Table 1: Reagent Quantities for Protocol 1

ReagentMolar Eq.
Ethyl 2-morpholino-4-oxo-4,5-dihydrofuran-3-carboxylate1.0
Guanidine Hydrochloride1.2
Sodium Ethoxide1.2
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr) (Route B)

This protocol is a general guideline and may require optimization.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyrimidin-4(3H)-one (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Reagents: Add morpholine (1.1 eq.) and a base such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, it can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or crystallization.

Table 2: Reagent Quantities for Protocol 2

ReagentMolar Eq.
2-amino-6-chloropyrimidin-4(3H)-one1.0
Morpholine1.1
Triethylamine or Potassium Carbonate1.5 - 2.0

Visualizations

Diagram 1: General Synthetic Routes

G cluster_0 Route A: Cyclocondensation cluster_1 Route B: SNAr Guanidine Guanidine Target_Molecule_A 2-amino-6-morpholin-4-yl pyrimidin-4(3H)-one Guanidine->Target_Molecule_A Base, Heat 1,3-Dicarbonyl Precursor 1,3-Dicarbonyl Precursor 1,3-Dicarbonyl Precursor->Target_Molecule_A Substituted_Pyrimidine 2-amino-6-chloropyrimidin-4(3H)-one Target_Molecule_B 2-amino-6-morpholin-4-yl pyrimidin-4(3H)-one Substituted_Pyrimidine->Target_Molecule_B Base, Heat Morpholine Morpholine Morpholine->Target_Molecule_B

Caption: Overview of the two primary synthetic routes to the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Reaction_Completion Is the reaction complete (TLC/HPLC)? Start->Check_Reaction_Completion Extend_Time_Temp Increase reaction time or temperature Check_Reaction_Completion->Extend_Time_Temp No Check_Reagents Are reagents and solvents pure and anhydrous? Check_Reaction_Completion->Check_Reagents Yes Success Yield Improved Extend_Time_Temp->Success Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Check_Base_Catalyst Is the base/catalyst correct and active? Check_Reagents->Check_Base_Catalyst Yes Purify_Reagents->Success Optimize_Base_Catalyst Screen different bases/catalysts and optimize loading Check_Base_Catalyst->Optimize_Base_Catalyst No Consider_Sterics Could steric hindrance be an issue? Check_Base_Catalyst->Consider_Sterics Yes Optimize_Base_Catalyst->Success Force_Conditions Use more forcing conditions (higher temp, longer time) Consider_Sterics->Force_Conditions Yes Consider_Sterics->Success No Force_Conditions->Success

Caption: A decision tree to troubleshoot low product yield.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12). Available from: [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. Available from: [Link]

  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC - NIH. Available from: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Available from: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. Available from: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available from: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate. Available from: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16). Available from: [Link]

  • Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph | Request PDF - ResearchGate. Available from: [Link]

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. Available from: [Link]

  • The synthesis of Pyrimidinone or pyrimidine derivatives : r/OrganicChemistry - Reddit. (2022-04-28). Available from: [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2020-12-01). Available from: [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available from: [Link]

  • 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile - PMC - NIH. Available from: [Link]

  • A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs - RSC Publishing. Available from: [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. Available from: [Link]

  • 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile - C11H11N5O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. Available from: [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][7][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry. Available from: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available from: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available from: [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available from: [Link]

Sources

Technical Support Center: 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one (AMP-one)

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Kinase Inhibitor Scaffolds / PI3K-mTOR Pharmacophores

Product Overview & Mechanism of Action

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one (referred to hereafter as AMP-one ) represents a "privileged scaffold" in medicinal chemistry, specifically designed to function as an ATP-competitive hinge binder.

  • Primary Mechanism: The morpholine oxygen atom forms a critical hydrogen bond with the hinge region (typically a Valine residue) of the kinase ATP-binding pocket. The pyrimidine ring mimics the adenine base of ATP.

  • Intended Targets: This scaffold is the core structural motif for Class I Phosphoinositide 3-kinases (PI3K

    
     ) and the Mechanistic Target of Rapamycin (mTOR ).
    
  • Key Application: It serves as the warhead for potent inhibitors like ZSTK474 , GDC-0941 (Pictilisib) , and VS-5584 .

Critical Troubleshooting: Off-Target Effects

The most frequent technical support tickets regarding AMP-one derivatives involve "unexpected" inhibition of related kinases. This is not an experimental error; it is a structural feature of the scaffold.

Issue 1: Cross-Reactivity with the PIKK Family (DNA-PK, ATM, ATR)

Symptom:

"I am using an AMP-one derivative to inhibit PI3K


, but I observe a reduction in p-DNA-PKcs (S2056) and impaired Double-Strand Break (DSB) repair in my comet assays."

Root Cause: The PI3K catalytic domain shares high structural homology with the PIKK (Phosphatidylinositol 3-kinase-related kinase) family. The AMP-one scaffold fits into the ATP-binding pocket of DNA-PK and mTOR almost as well as it fits PI3K.

Diagnostic Workflow:

PIKK_CrossReactivity Start Symptom: Unexpected DNA Repair Inhibition Check_Conc Check Concentration Start->Check_Conc High_Conc > 1.0 µM Check_Conc->High_Conc Low_Conc < 100 nM Check_Conc->Low_Conc Diagnosis_1 High Probability: DNA-PK / mTOR Off-Target High_Conc->Diagnosis_1 Diagnosis_2 Low Probability: Check Cell Line Specificity Low_Conc->Diagnosis_2 Action_1 Run DNA-PK Kinase Assay (Promega ADP-Glo) Diagnosis_1->Action_1 Action_2 Verify with specific DNA-PK inhibitor (e.g., NU7441) as control Diagnosis_1->Action_2

Figure 1: Diagnostic logic for distinguishing PI3K on-target effects from PIKK family off-target effects.

Resolution Strategy:

  • Dose Titration: Determine the "Therapeutic Window." Most AMP-one derivatives inhibit PI3K at nanomolar (nM) concentrations but require micromolar (

    
    M) concentrations to inhibit DNA-PK.
    
    • Action: Perform a dose-response curve (0.1 nM to 10

      
      M). If DNA-PK inhibition occurs only >1 
      
      
      
      M, the effect is off-target.
  • Counter-Screening: Always run a parallel control with NU7441 (highly selective DNA-PK inhibitor) to distinguish phenotypes.

Issue 2: The "ATP Shift" (Potency Discrepancy)

Symptom:

"My biochemical IC


 is 5 nM, but my cellular IC

(p-AKT inhibition) is 500 nM. Is the compound degrading?"

Root Cause: AMP-one is ATP-competitive .[1]

  • Biochemical Assays: Often run at

    
     ATP (approx. 10-50 
    
    
    
    M).
  • Cellular Assays: Intracellular ATP is 1-5 mM (100x higher).

  • Result: High cellular ATP outcompetes the inhibitor, shifting the IC

    
     to the right.
    

Resolution Strategy: Do not assume degradation. Calculate the Cheng-Prusoff shift :



  • If the shift is consistent with competitive inhibition, the compound is behaving correctly.

  • Action: Use NanoBRET™ Target Engagement assays to measure binding affinity in live cells, which accounts for ATP competition.

Issue 3: "Phantom" Activity (PAINS & Aggregation)

Symptom:

"The compound inhibits unrelated kinases (e.g., GPCRs or luciferase) at high concentrations."

Root Cause: The flat, heteroaromatic structure of the aminopyrimidine ring can lead to colloidal aggregation in aqueous media. These aggregates sequester enzymes non-specifically (Pan-Assay Interference Compounds - PAINS).

Resolution Strategy (Detergent Test):

  • Prepare the kinase assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .

  • Re-run the IC

    
    .
    
  • Result: If the inhibition disappears with detergent, the activity was due to aggregation (false positive). If inhibition remains, it is a true binding event.

Standardized Experimental Protocols

Protocol A: Assessing Kinase Selectivity (The "Gold Standard")

To validate the specificity of an AMP-one derivative, you must profile against the "PI3K/mTOR/DNA-PK Triad."

Reagents:

  • Recombinant PI3K

    
    , mTOR, and DNA-PKcs.
    
  • Substrates: PIP2 (for PI3K), p70S6K peptide (for mTOR), p53 peptide (for DNA-PK).

  • Detection: ADP-Glo™ (Promega) or HotSpot™ (Radioactive

    
    P).
    

Step-by-Step:

  • Preparation: Dissolve AMP-one in 100% DMSO to 10 mM. Avoid freeze-thaw cycles (precipitates form easily).

  • Dilution: Serial dilute in DMSO (3-fold dilutions, 10 points).

  • Reaction Mix:

    • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

      
      , 1 mM EGTA.
      
    • Crucial Step: Add ATP at

      
       specific for each kinase (e.g., 10 
      
      
      
      M for PI3K, 100
      
      
      M for mTOR). Failure to adjust ATP renders comparison invalid.
  • Incubation: 60 minutes at Room Temperature.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Criteria:

      
      -fold selectivity window between PI3K and DNA-PK.
      
Protocol B: Solubility & Formulation for Animal Studies

AMP-one derivatives are notoriously insoluble in water.

Formulation Guide:

Vehicle Component Concentration Purpose
DMSO 5% Primary solvent (solubilizes the flat rings).
PEG-400 40% Co-solvent (prevents reprecipitation).
Tween-80 5% Surfactant (stabilizes micelles).

| Saline / Water | 50% | Bulk carrier. |

Warning: Do not add water first. Mix DMSO/PEG/Tween then slowly add saline with vortexing. If it turns cloudy, sonicate for 10 minutes.

Comparative Data: Common Analogs

The following table illustrates how modifications to the AMP-one core affect the off-target profile.

CompoundCore ScaffoldPrimary TargetMajor Off-TargetReference
ZSTK474 Morpholino-triazinePan-PI3KLow mTOR activity[1, 2]
GDC-0941 Morpholino-thienopyrimidinePan-PI3KmTOR (at high conc.)[3]
VS-5584 Morpholino-purinePI3K / mTORDNA-PK[4]
AMP-one (Core) Morpholino-pyrimidine Pan-PI3K mTOR, DNA-PK [5]

References

  • Yaguchi, S. et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.[2] Journal of the National Cancer Institute.

  • Lockhart, A. C. et al. (2013).[3] A first-in-human Phase I study of ZSTK474, an oral pan-PI3K inhibitor, in patients with advanced solid malignancies. Molecular Cancer Therapeutics.

  • Folkes, A. J. et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[4] Journal of Medicinal Chemistry.

  • Koul, D. et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor.[5] Future Medicinal Chemistry.

  • Verheijen, J. C. et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[1] Journal of Medicinal Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Evaluation of Novel STAT6 Inhibitors: A Comparative Analysis of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery and Development Professionals

Introduction: The Rationale for Targeting STAT6 in Type 2 Inflammation

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling cascade initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] These cytokines are central drivers of Type 2 inflammatory responses, which are hallmarks of numerous allergic and atopic diseases, including asthma, atopic dermatitis, and eosinophilic chronic rhinosinusitis.[2][3] Upon cytokine binding to their receptors, Janus kinases (JAKs) phosphorylate the receptor, creating a docking site for the STAT6 SH2 (Src Homology 2) domain.[4][5] Recruited STAT6 is then itself phosphorylated, leading to its dimerization, nuclear translocation, and the subsequent transcription of a wide array of pro-inflammatory and allergy-related genes.[5][6][7]

The critical, non-redundant role of STAT6 is validated by both human genetics and the clinical success of biologics like Dupilumab, which blocks IL-4/IL-13 signaling.[1] Consequently, the development of potent, selective, and orally bioavailable small-molecule inhibitors of STAT6 is a major objective in modern drug discovery, promising a more accessible alternative to injectable therapies.[8][9] This guide provides a comparative framework for evaluating novel chemical entities, using the pyrimidine derivative 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one as a case study against established STAT6 inhibitors.

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 Receptor Complex JAK JAK1/JAK2 Receptor->JAK Activates JAK->Receptor Phosphorylates (creates docking site) STAT6_mono STAT6 Monomer JAK->STAT6_mono Phosphorylates (Y641) STAT6_mono->Receptor Recruitment via SH2 Domain pSTAT6_mono pSTAT6 STAT6_dimer pSTAT6 Dimer pSTAT6_mono->STAT6_dimer Dimerization DNA DNA STAT6_dimer->DNA Nuclear Translocation Transcription Gene Transcription (e.g., GATA3, CCL17) DNA->Transcription Binds Promoter

Figure 1: The canonical IL-4/IL-13/STAT6 signaling cascade.

Profiling the Candidate Compound: this compound

The subject of our analysis, this compound, is a heterocyclic compound featuring a pyrimidinone core substituted with an amino group and a morpholine moiety.[10][11]

Chemical Properties:

  • Molecular Formula: C₈H₁₂N₄O₂[11]

  • Molar Mass: 196.21 g/mol [11]

  • CAS Number: 37409-97-5[11]

As of this writing, there is no publicly available data demonstrating the direct inhibition of STAT6 or any other biological target by this specific molecule. Its structural simplicity makes it an intriguing starting point for a medicinal chemistry campaign. The presence of a pyrimidine scaffold is noteworthy, as this core is found in various kinase inhibitors and other biologically active molecules. More specifically, a related series of 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives has been identified as highly potent and orally bioavailable STAT6 inhibitors.[12] This precedent provides a compelling, albeit hypothetical, rationale for investigating whether the simpler this compound scaffold can serve as a fragment or foundational structure for developing novel STAT6 inhibitors.

Benchmark STAT6 Inhibitors: A Comparative Overview

To properly evaluate a novel compound, it must be benchmarked against existing inhibitors that represent different mechanisms of action and stages of development.

AS1517499: The Archetypal Phosphorylation Inhibitor

AS1517499 is a well-characterized, potent small-molecule inhibitor of STAT6.[13] It functions by inhibiting the tyrosine phosphorylation of STAT6, a critical activation step.[13][14]

  • Mechanism: Prevents STAT6 phosphorylation.[13][15]

  • Potency: Exhibits a biochemical IC₅₀ of 21 nM for STAT6 inhibition and a cellular IC₅₀ of 2.3 nM for inhibiting IL-4-induced Th2 differentiation.[13][16]

  • Selectivity: Notably, it does not affect IL-12-induced Th1 differentiation, indicating selectivity for the STAT6 pathway over other STAT-mediated pathways.[13][17]

  • Application: Widely used as a tool compound in preclinical models to probe STAT6 function in asthma, inflammation, and cancer.[15][17][18]

SH2 Domain Inhibitors: Targeting Protein-Protein Interaction

The STAT6 SH2 domain, which recognizes the phosphotyrosine docking site on the activated receptor, is a prime target for inhibition.[4][5] Blocking this interaction is a more direct mechanism than inhibiting the upstream JAK kinases and is expected to yield greater selectivity.[4]

  • PM-Series (e.g., PM-43I): These phosphopeptidomimetic compounds were designed to specifically target the STAT6 SH2 domain.[19][20] PM-43I has shown efficacy in murine models of allergic lung disease when delivered intranasally.[20] A key consideration for this class is achieving good cell permeability and metabolic stability.[19]

  • REX-8756 (Recludix/Sanofi): Representing the next generation, REX-8756 is an oral, reversible, and highly selective SH2 domain inhibitor.[21] It has demonstrated potent efficacy in preclinical models of asthma and dermatitis, comparable to that of antibody-based therapies, without causing degradation of the STAT6 protein.[21][22]

Targeted Protein Degraders (PROTACs): A Novel Modality

A cutting-edge approach involves not just inhibiting STAT6, but eliminating it entirely. Targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules that link the target protein to an E3 ubiquitin ligase, marking it for destruction by the cell's proteasome.[9]

  • KT-621: This first-in-class oral STAT6 degrader has shown the ability to induce rapid, potent, and selective degradation of the STAT6 protein.[1] In early clinical trials, it was well-tolerated and achieved over 90% STAT6 degradation in blood at low doses.[9] This approach offers the potential for more durable and profound pathway inhibition compared to traditional occupancy-driven inhibitors.[9]

Quantitative Comparison of STAT6 Inhibitors

FeatureThis compoundAS1517499REX-8756 (SH2 Inhibitor)KT-621 (Degrader)
Target Unknown (Hypothesized STAT6)STAT6 PhosphorylationSTAT6 SH2 DomainSTAT6 Protein
Mechanism UnknownInhibitionCompetitive BindingTargeted Degradation
Biochemical Potency Data Not AvailableIC₅₀ = 21 nM[13][16]Sub-nanomolar[4]DC₅₀ in pM-nM range
Cellular Potency Data Not AvailableIC₅₀ = 2.3 nM (Th2 diff.)[13][16]Picomolar potency[22]>90% degradation at low doses[9]
Selectivity Data Not AvailableSelective vs. Th1 pathways[13]High selectivity vs. other STATs[4]High selectivity vs. other STATs[9]
Modality Small MoleculeSmall MoleculeSmall MoleculePROTAC Degrader
Oral Bioavailability Data Not AvailableYes (in mouse models)[12]Yes[21]Yes[9]

Experimental Blueprint for Characterizing a Novel STAT6 Inhibitor

To rigorously assess if this compound or any novel compound is a viable STAT6 inhibitor, a systematic, multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each stage building upon the last.

Inhibitor_Characterization_Workflow start Candidate Compound biochem Tier 1: Biochemical Assays (e.g., TR-FRET, AlphaLISA) - Confirm direct inhibition - Determine IC₅₀ start->biochem Primary Screen cell_potency Tier 2: Cell-Based Potency (STAT6 Reporter Assay) - Confirm cell permeability - Determine cellular EC₅₀ biochem->cell_potency Validate Hits downstream Tier 3: Target Engagement (qPCR/Western Blot) - Measure pSTAT6 levels - Measure downstream gene modulation cell_potency->downstream Confirm Mechanism selectivity Tier 4: Selectivity Profiling (Counter-screens) - Test against STAT1, STAT3, STAT5, etc. - Assess off-target kinase activity downstream->selectivity Assess Specificity invivo Tier 5: In Vivo Efficacy (Asthma/AD Mouse Model) - Assess PK/PD - Measure inflammatory endpoints selectivity->invivo Lead Candidate

Figure 2: A tiered workflow for novel STAT6 inhibitor characterization.
Tier 1: Biochemical Confirmation of Direct Inhibition
  • Objective: To determine if the compound directly interacts with and inhibits STAT6 activation in a cell-free system.

  • Causality: This initial step is critical to rule out artifacts from cell-based assays (e.g., toxicity, non-specific pathway effects) and to confirm the intended molecular interaction.

  • Recommended Protocol: STAT6 TR-FRET Assay

    • Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the proximity of two molecules. Here, a terbium-labeled anti-phospho-STAT6 (Y641) antibody (donor) and a GFP-tagged STAT6 protein (acceptor) are used. Phosphorylation of STAT6 by an active kinase (e.g., JAK1) brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation and reduce the signal.

    • Reagents: Recombinant human STAT6 protein, active JAK1 kinase, ATP, assay buffer, test compound (serially diluted), and a TR-FRET antibody pair.

    • Procedure: a. Dispense serial dilutions of the test compound into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls. b. Add STAT6 protein and JAK1 kinase to all wells. c. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction and add the TR-FRET antibody detection mix. Incubate for 60-120 minutes. e. Read the plate on a TR-FRET-compatible reader.

    • Endpoint: Calculate the IC₅₀ value—the concentration of the compound required to inhibit 50% of the STAT6 phosphorylation signal.

Tier 2: Cellular Potency and Permeability
  • Objective: To confirm that the compound can cross the cell membrane and inhibit the STAT6 pathway in a living biological system.

  • Causality: A compound potent in a biochemical assay is useless if it cannot enter cells. This assay validates both permeability and potency in a more complex intracellular environment.

  • Recommended Protocol: STAT6 Reporter Gene Assay

    • Principle: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing a STAT6-specific DNA binding element upstream of a reporter gene (e.g., luciferase). Activation of the STAT6 pathway by IL-4 will drive luciferase expression.

    • Procedure: a. Seed the reporter cell line in 96-well plates and allow cells to adhere overnight. b. Pre-treat cells with serial dilutions of the test compound for 1-2 hours. c. Stimulate the cells with a sub-maximal concentration (EC₈₀) of recombinant human IL-4. d. Incubate for 6-18 hours to allow for reporter gene expression. e. Lyse the cells and add luciferase substrate. f. Measure luminescence using a plate reader.

    • Endpoint: Calculate the EC₅₀ value—the effective concentration of the compound that causes a 50% reduction in the IL-4-induced reporter signal.

Tier 3: Downstream Target Engagement and Mechanism Validation
  • Objective: To verify that inhibition of the pathway translates to reduced expression of known STAT6-dependent genes.

  • Causality: This step provides direct evidence that the compound is modulating the intended biological output of the STAT6 pathway, confirming its mechanism of action.

  • Recommended Protocol: qPCR for STAT6 Target Genes

    • Principle: Measure the mRNA levels of genes known to be regulated by STAT6, such as CCL17 (TARC) or GATA3, in a relevant cell type (e.g., primary human T-cells or bronchial epithelial cells).[22]

    • Procedure: a. Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀ from Tier 2). b. Stimulate with IL-4 for 4-24 hours. c. Isolate total RNA from the cells. d. Synthesize cDNA via reverse transcription. e. Perform quantitative real-time PCR (qPCR) using validated primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Endpoint: Demonstrate a dose-dependent decrease in the expression of STAT6 target genes in compound-treated cells compared to vehicle-treated controls.

Conclusion and Future Directions

The compound This compound currently stands as a chemical entity with unknown biological activity. However, its structural relation to a known class of pyrimidine-based STAT6 inhibitors provides a compelling rationale for its evaluation.[12] The field of STAT6 inhibition is rapidly advancing, with diverse strategies ranging from blocking phosphorylation (AS1517499) and SH2 domain binding (REX-8756) to inducing complete protein degradation (KT-621).[9][13][22]

For any novel candidate to be considered a viable therapeutic lead, it must be subjected to a rigorous and systematic characterization pipeline as outlined above. By first confirming direct biochemical inhibition, then validating cellular potency and mechanism, and finally assessing selectivity, researchers can confidently identify promising lead compounds. Only through such a thorough, evidence-based approach can a simple scaffold like this compound be advanced from a mere catalogue chemical to a potential next-generation oral therapy for Type 2 inflammatory diseases.

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  • B. A. Tiano, et al. (2011). Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity. PubMed Central.

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Navigating the Landscape of mTOR Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of First and Second-Generation mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its pivotal role in these fundamental cellular processes has made it a highly attractive target for therapeutic intervention, particularly in oncology.[3][] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many human cancers, leading to uncontrolled cell growth and proliferation.[1][2] This has spurred the development of a range of mTOR inhibitors, which can be broadly categorized into two generations: the first-generation allosteric inhibitors (rapalogs) and the second-generation ATP-competitive inhibitors.

This guide provides a comparative analysis of these two classes of mTOR inhibitors, offering insights into their mechanisms of action, selectivity, and experimental characterization. While the initial query focused on a specific compound, 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, a comprehensive review of the scientific literature did not yield evidence of its activity as an mTOR inhibitor. Therefore, this guide has been broadened to address the wider and more pertinent topic of comparing established classes of mTOR inhibitors, a subject of significant interest to researchers and drug development professionals.

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub of Cellular Regulation

The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that translates extracellular signals from growth factors and nutrients into a coordinated cellular response.[1][] The pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate phosphoinositide 3-kinase (PI3K).[5][6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates the serine/threonine kinase AKT.[]

Activated AKT has a multitude of downstream targets, including the tuberous sclerosis complex (TSC), which it inhibits. The TSC complex negatively regulates mTOR complex 1 (mTORC1), and therefore, AKT-mediated inhibition of TSC leads to the activation of mTORC1.[7] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key substrates such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][8] mTOR also exists in a second complex, mTORC2, which is involved in the activation of AKT itself, creating a feedback loop.[9]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC_Complex TSC Complex AKT->TSC_Complex mTORC1 mTORC1 TSC_Complex->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

First-Generation mTOR Inhibitors: The Rapalogs

The first generation of mTOR inhibitors, known as rapalogs, are allosteric inhibitors of mTORC1.[10] This class includes the natural product rapamycin (also known as sirolimus) and its synthetic analogs, such as everolimus, temsirolimus, and zotarolimus.[10][11]

Mechanism of Action

Rapalogs do not directly bind to the mTOR kinase domain. Instead, they first form a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[12][13] This drug-protein complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to a conformational change that allosterically inhibits the activity of mTORC1.[14] This inhibition prevents the phosphorylation of downstream targets like S6K and 4E-BP1, thereby suppressing protein synthesis and cell growth.[3][8] It is important to note that rapalogs are selective for mTORC1 and do not directly inhibit mTORC2.[]

Second-Generation mTOR Inhibitors: ATP-Competitive Kinase Inhibitors

To overcome the limitations of rapalogs, a second generation of mTOR inhibitors was developed.[15] These are small molecule kinase inhibitors that directly target the ATP-binding site of the mTOR kinase domain.[15][16] By competing with ATP, these inhibitors block the catalytic activity of mTOR. A key advantage of this class is their ability to inhibit both mTORC1 and mTORC2.[15][17] Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a prominent example of a second-generation, dual mTORC1/mTORC2 inhibitor.[17][18][19]

Mechanism of Action

ATP-competitive mTOR inhibitors bind to the kinase domain of mTOR, preventing the binding of ATP and thereby blocking the phosphorylation of all mTOR substrates.[17] This dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of the mTOR signaling pathway.[15] Inhibition of mTORC2 prevents the phosphorylation and activation of AKT, which can be a mechanism of resistance to rapalogs.[17]

FeatureFirst-Generation mTOR Inhibitors (Rapalogs)Second-Generation mTOR Inhibitors (ATP-Competitive)
Example Compounds Sirolimus, Everolimus, Temsirolimus, ZotarolimusSapanisertib, Torin1, AZD8055
Mechanism of Action Allosteric inhibition of mTORC1 via FKBP12 bindingATP-competitive inhibition of the mTOR kinase domain
Selectivity mTORC1 selectiveDual mTORC1 and mTORC2 inhibition
Effect on AKT Signaling Can lead to feedback activation of AKT via mTORC2Inhibits AKT activation by blocking mTORC2
Clinical Status Approved for various indications, including cancer and immunosuppressionSeveral compounds in clinical trials for various cancers

Experimental Characterization of mTOR Inhibitors

A variety of in vitro and cell-based assays are employed to characterize and compare the activity of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR.[14][20]

Step-by-Step Protocol:

  • Prepare the reaction mixture: In a microplate well, combine purified active mTOR enzyme, a suitable substrate (e.g., a peptide derived from p70S6K or recombinant 4E-BP1), and the test inhibitor at various concentrations.[14][20]

  • Initiate the reaction: Add ATP to the reaction mixture to start the kinase reaction.[20]

  • Incubate: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).[20]

  • Stop the reaction: Terminate the reaction by adding a stop solution, such as EDTA.

  • Detect phosphorylation: Quantify the amount of phosphorylated substrate using a detection method such as an ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luciferase-based assay.[14]

  • Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of mTOR kinase activity (IC50).

Kinase_Assay_Workflow cluster_plate Microplate Well Reagents mTOR Enzyme Substrate Inhibitor ATP Add ATP Reagents->ATP Incubation Incubate ATP->Incubation Detection Detect Phosphorylation Incubation->Detection

Figure 2: In Vitro mTOR Kinase Assay Workflow.

Western Blotting for Downstream Signaling

Western blotting is a widely used technique to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cells, providing a measure of the inhibitor's cellular activity.[8][21][22]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the mTOR inhibitor at various concentrations for a specified time.[23]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR downstream targets, such as p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), and AKT.[3][8]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21] The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the extent of mTOR pathway inhibition.

Cell Viability and Proliferation Assays

These assays measure the effect of mTOR inhibitors on cell survival and growth.[24][25]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the mTOR inhibitor and incubate for a desired period (e.g., 48-72 hours).[24]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.[25]

Conclusion

The development of mTOR inhibitors has provided valuable tools for both basic research and clinical applications. First-generation rapalogs have demonstrated clinical efficacy but are limited by their incomplete inhibition of mTOR signaling and the potential for feedback activation of AKT. Second-generation ATP-competitive inhibitors offer a more complete blockade of the mTOR pathway by inhibiting both mTORC1 and mTORC2, and they have shown promise in overcoming some of the limitations of rapalogs. The rigorous experimental characterization of these compounds using a combination of biochemical and cell-based assays is crucial for understanding their mechanisms of action and for guiding their development as therapeutic agents. As research in this field continues, a deeper understanding of the complexities of the mTOR signaling network will undoubtedly lead to the development of even more effective and selective mTOR-targeted therapies.

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  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][26]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

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  • Instructions for Use - ENDEAVOR® Zotarolimus-Eluting Coronary Stent System Over-the-Wire Delivery System - accessdata.fda.gov. (n.d.). Retrieved January 27, 2026, from [Link]

  • mTOR Inhibitors at a Glance - PMC - NIH. (2016, April 28). Retrieved January 27, 2026, from [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (n.d.). Retrieved January 27, 2026, from [Link]

  • Phase I study of mTORC1/2 inhibitor sapanisertib (TAK-228) in combination with metformin in patients (pts) with mTOR/AKT/PI3K pathway alterations and advanced solid malignancies. - ASCO Publications. (2021, May 28). Retrieved January 27, 2026, from [Link]

  • New morpholine-containing pyrimidinones act on α-adrenoceptors - PubMed. (2024, September 5). Retrieved January 27, 2026, from [Link]

  • Dual mTORC1/mTORC2 Inhibitor Sapanisertib Shows Promise in Combination Regimens for Solid Tumors | OncLive. (2024, July 2). Retrieved January 27, 2026, from [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF - ResearchGate. (2025, August 9). Retrieved January 27, 2026, from [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - NIH. (2022, December 28). Retrieved January 27, 2026, from [Link]

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Comparative Guide: Structure-Activity Relationship of 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: KU-0063794 and Second-Generation ATP-Competitive mTOR Inhibitors

Executive Summary

The 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one scaffold represents a pivotal class of ATP-competitive inhibitors targeting the mammalian target of rapamycin (mTOR) .[1][2] Unlike first-generation allosteric inhibitors (e.g., Rapamycin) which primarily target mTORC1, analogs based on this scaffold—most notably KU-0063794 —achieve complete suppression of both mTORC1 and mTORC2 complexes.

This guide analyzes the structural determinants that confer this dual-complex potency while maintaining high selectivity against Class I PI3Ks, a common off-target liability in earlier morpholine-substituted heterocycles.

Part 1: Structural Anatomy & SAR Analysis[3]

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP, occupying the catalytic cleft of the mTOR kinase domain.

The Pharmacophore Breakdown

The core structure functions through three critical interaction vectors:

Structural MoietyFunction & SAR Significance
Pyrimidine-4(3H)-one Core Acts as the adenine mimetic. The lactam/lactim tautomerism allows for versatile hydrogen bonding (donor/acceptor) with the kinase hinge region (specifically Val2240 in mTOR).
C2-Amino Group Critical Hinge Binder: Forms a bidentate hydrogen bond network with the backbone of the kinase hinge. Deletion or alkylation of this amine typically abolishes potency.
C6-Morpholine Ring Solubility & Positioning: The oxygen atom acts as a solvent-exposed H-bond acceptor. Sterically, the morpholine ring orients the molecule within the ATP pocket, preventing deep penetration into the hydrophobic back-pocket utilized by PI3K-selective inhibitors.
N3/C5 Substituents Selectivity Vectors: Bulky hydrophobic groups (e.g., ethyl-sulfonyl or bicyclic systems) attached here exploit the subtle differences between the mTOR and PI3K

ATP pockets, driving selectivity >1000-fold in favor of mTOR.
The Selectivity "Switch"

A defining feature of the KU-0063794 analog is its specificity. While many morpholine-substituted triazines and pyrimidines (e.g., PI-103 ) are dual PI3K/mTOR inhibitors, the specific geometry of the this compound scaffold, particularly when substituted with specific bridged bicyclic systems, sterically clashes with the gatekeeper residues in PI3K isoforms but fits the more open active site of mTOR.

Part 2: Comparative Performance Profiling

The following table contrasts the performance of the subject scaffold (represented by KU-0063794) against industry standards.

Table 1: Inhibitor Profile Comparison[1][4][5]
FeatureKU-0063794 (Subject Scaffold)Rapamycin (Standard)Torin 1 (Alternative)PI-103 (Dual Inhibitor)
Mechanism ATP-Competitive (Active Site)Allosteric (FKBP12 dependent)ATP-CompetitiveATP-Competitive
Target Scope mTORC1 & mTORC2 Primarily mTORC1mTORC1 & mTORC2PI3K (

) + mTOR
mTOR IC50 ~10 nM ~0.1-1 nM (Cellular)~2 nM~20 nM
PI3K

IC50
> 10,000 nM (Highly Selective)No Inhibition> 1,000 nM~8 nM
p-Akt (S473) Effect Complete Inhibition (mTORC2 blockade)Minimal/No Inhibition (Acute)Complete InhibitionComplete Inhibition
4E-BP1 Phosphorylation Complete Dephosphorylation Partial/IncompleteCompleteComplete
Cellular Outcome G1 Arrest, Autophagy inductionG1 Arrest (Cytostatic)Cytotoxic/ApoptoticCytotoxic (Broad toxicity)

Analyst Insight: The inability of Rapamycin to fully inhibit 4E-BP1 phosphorylation or block mTORC2-mediated Akt activation (Ser473) limits its antitumor efficacy. The this compound scaffold overcomes this by directly competing with ATP, shutting down the entire pathway.

Part 3: Mechanism of Action (Visualized)

The diagram below illustrates the signaling blockade. Note how the subject scaffold (KU-0063794) inhibits both complexes, whereas Rapamycin leaves the pro-survival mTORC2-Akt arm intact.

mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 (Rictor/mTOR) PIP3->mTORC2 AKT AKT (PKB) PDK1->AKT Thr308 Phos mTORC1 mTORC1 (Raptor/mTOR) AKT->mTORC1 Activation via TSC1/2 inhibition mTORC2->AKT Ser473 Phos (Max Activation) S6K S6K1 mTORC1->S6K Thr389 Phos 4 4 mTORC1->4 S6 S6 Ribosomal Protein S6K->S6 EBP1 Hyper-Phos (Release eIF4E) eIF4E eIF4E (Translation) EBP1->eIF4E Inhibition released Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Partial Block KU KU-0063794 (ATP-Competitive) KU->mTORC2 Full Block KU->mTORC1 Full Block

Figure 1: Differential inhibition profiles. KU-0063794 (Subject) achieves dual-complex blockade, preventing the Akt-Ser473 feedback loop that often allows cancer cell survival under Rapamycin treatment.

Part 4: Experimental Validation Protocols

To validate the SAR and efficacy of analogs based on this scaffold, the following self-validating protocols are recommended.

In Vitro Kinase Selectivity Assay (Radiometric)

Purpose: To confirm ATP-competitive inhibition and selectivity against PI3K.

  • Reagents: Recombinant mTOR (truncated), PI3K

    
    , [
    
    
    
    -33P]ATP, and substrate (e.g., PHAS-I for mTOR, PIP2 for PI3K).
  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Incubate enzyme + Inhibitor (0.1 nM – 10 µM) for 10 mins. Start reaction by adding ATP/Substrate mix.

  • Termination: Stop reaction after 30 mins with 20% phosphoric acid.

  • Quantification: Filter onto P81 phosphocellulose papers (for peptide substrates) or TLC (for lipid substrates). Wash and count via scintillation.

  • Validation Check: The IC50 for mTOR must be <20 nM, while PI3K must be >1 µM. If PI3K inhibition is observed <100 nM, the analog lacks the necessary N3/C5 steric bulk.

Cellular Biomarker Validation (Western Blot)

Purpose: To distinguish mTORC1 vs. mTORC2 inhibition.

  • Cell Line: HEK-293 or MCF7 (serum-starved overnight).

  • Treatment: Treat cells with Analog (1 µM), Rapamycin (100 nM), and Vehicle for 1 hour. Stimulate with Insulin/IGF-1 (50 ng/mL) for 15 mins.

  • Lysis: Harvest in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblot Targets:

    • p-S6K (Thr389): Marker for mTORC1 activity.

    • p-Akt (Ser473): Marker for mTORC2 activity.

    • p-Akt (Thr308): PDK1 dependent (Control - should be largely unaffected by specific mTOR inhibitors).

  • Expected Result:

    • Rapamycin: Blocks p-S6K; No effect on p-Akt (Ser473).

    • Subject Analog: Blocks both p-S6K and p-Akt (Ser473).[1][3]

Part 5: Synthesis Workflow

The construction of the this compound core typically follows a condensation-cyclization route.

Synthesis_Workflow Start Precursors: Beta-Keto Ester + Guanidine Carbonate Step1 Cyclization (NaOEt/EtOH, Reflux) Start->Step1 Intermediate1 2-Amino-6-hydroxy- pyrimidine intermediate Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2-Amino-4,6- dichloropyrimidine Step2->Intermediate2 Step3 Nucleophilic Subst. (Morpholine, THF) Intermediate2->Step3 Product 2-Amino-6-morpholin-4-yl- pyrimidin-4(3H)-one Core Step3->Product Derivatization N3/C5 Functionalization (Selectivity Tuning) Product->Derivatization Optional

Figure 2: General synthetic route. The morpholine is typically introduced via Nucleophilic Aromatic Substitution (SNAr) on the chlorinated intermediate.

References

  • García-Martínez JM, et al. (2009).[4][5][3][6] Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR).[2][4][3][6] Biochemical Journal, 421(1), 29-42.[2][4][5][3] Link[4][3]

  • Benjamin D, et al. (2011).[5] Rapamycin passes the torch: a new generation of mTOR inhibitors.[5] Nature Reviews Drug Discovery, 10, 868–880.[5] Link

  • Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38. Link

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin 2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor. Journal of Medicinal Chemistry, 54(5), 1473-1480. Link

  • Aylett, C. H., et al. (2016). Architecture of human mTOR complex 1. Science, 351(6268), 48-52. Link

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products like nucleic acids and its role as a "privileged structure" in drug design.[1][2][3][4] Specifically, the 2-aminopyrimidine moiety serves as a critical pharmacophore in a multitude of clinically approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] This guide focuses on 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one , a representative of a class of compounds that has garnered significant interest, particularly as inhibitors of protein kinases.[7][8]

Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[7] The 2-aminopyrimidinone core is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent and selective inhibition. The morpholine group at the 6-position often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[9]

This guide provides a comparative analysis of this compound and structurally related heterocycles. We will explore their synthesis, compare their physicochemical and biological properties, and elucidate the structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design the next generation of pyrimidine-based therapeutics.

Comparative Synthesis Strategies

The synthesis of 2-amino-6-substituted-pyrimidin-4(3H)-ones typically follows a convergent strategy, relying on the condensation of a guanidine-containing compound with a β-ketoester or a related three-carbon electrophile. The choice of starting materials and reaction conditions can be adapted to introduce desired substituents at various positions on the pyrimidine ring.

A common and efficient route involves the reaction of ethyl 2-cyano-3-morpholinoacrylate with guanidine carbonate. This approach allows for the direct installation of the morpholine and amino groups in a single cyclization step. Variations of this method can be used to generate a library of analogs by substituting the morpholine with other cyclic amines (e.g., piperidine, piperazine) or by using substituted guanidines.

Alternatively, a stepwise approach can be employed, starting from a pre-formed pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine.[10] This intermediate allows for sequential nucleophilic aromatic substitution reactions. For instance, one chlorine atom can be displaced by morpholine, followed by hydrolysis of the second chlorine to yield the pyrimidinone. This method offers modularity but may require more steps and careful control of reaction conditions to ensure selectivity.

Below is a generalized workflow for the synthesis of these scaffolds.

G cluster_0 Route A: Convergent Synthesis cluster_1 Route B: Stepwise Synthesis A1 β-Ketoester or Cyanoacrylate A3 Cyclocondensation A1->A3 A2 Guanidine Derivative A2->A3 P 2-Amino-6-substituted- pyrimidin-4(3H)-one A3->P B1 2-Amino-4,6-dichloropyrimidine B2 Nucleophilic Substitution (e.g., Morpholine) B1->B2 B3 Hydrolysis B2->B3 B3->P Final Product

Caption: Generalized synthetic workflows for 2-aminopyrimidinone derivatives.

Causality Behind Experimental Choices: The convergent approach (Route A) is often preferred for its efficiency and higher overall yield in producing the core scaffold. However, the stepwise method (Route B) provides greater flexibility for late-stage diversification, which is particularly valuable when exploring the structure-activity relationships of the substituents at the 6-position.[11]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME). For pyrimidine-based kinase inhibitors, properties such as solubility, lipophilicity (logP), and molecular weight are carefully tuned to achieve a balance between potency and drug-like characteristics.

The inclusion of the morpholine moiety in this compound generally enhances aqueous solubility and reduces lipophilicity compared to more greasy substituents like a phenyl or long alkyl chains. This is attributed to the polar oxygen atom and the hydrogen bond accepting capability of the morpholine nitrogen.

Table 1: Comparative Physicochemical Properties of Selected Pyrimidinone Analogs

CompoundStructureMolecular Weight ( g/mol )Calculated logP
Core Molecule This compound196.21[12]0.2
Analog 1: Piperidinyl 2-amino-6-(piperidin-1-yl)pyrimidin-4(3H)-one194.241.1
Analog 2: Phenyl 2-amino-6-phenylpyrimidin-4(3H)-one187.201.5
Analog 3: Methyl 2-amino-6-methylpyrimidin-4(3H)-one125.130.4

Note: Calculated logP values are estimates and can vary based on the algorithm used. The data presented is for comparative purposes.

The data in Table 1 illustrates that replacing the morpholine group with a less polar piperidinyl or a non-polar phenyl group is predicted to increase the lipophilicity (higher logP). While this may sometimes correlate with increased cell permeability and potency, it can also lead to decreased solubility and higher metabolic turnover. The morpholine-containing compound strikes a favorable balance, making it an attractive starting point for further optimization.[13]

Biological Activity and Structure-Activity Relationships (SAR)

The 2-aminopyrimidinone scaffold is a versatile inhibitor of various kinase families, most notably the Phosphoinositide 3-kinases (PI3Ks).[7][8] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7]

The 2-amino group and the pyrimidinone oxygen act as a bidentate hydrogen bond donor and acceptor, respectively, interacting with the highly conserved hinge region of the kinase ATP-binding site. The substituent at the 6-position extends into the solvent-exposed region of the active site, providing an opportunity to enhance potency and selectivity.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Amino-6-morpholinyl- pyrimidin-4(3H)-one Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by pyrimidinone-based compounds.

Structure-Activity Relationship (SAR) Insights:

  • 6-Position Substituent: The nature of the heterocyclic ring at the 6-position is a key determinant of both potency and selectivity. Studies have shown that morpholine-containing compounds can exhibit high potency against PI3Kα.[14] Replacing the morpholine with larger, more complex aryl groups can sometimes lead to dual mTOR/PI3K inhibitors.[14] The flexibility and polarity of the morpholine ring are often crucial for fitting into the specific contours of the kinase active site.

  • 2-Position Amino Group: While the primary amino group is critical for hinge binding, substitution on this amine is generally not well-tolerated, as it can disrupt the essential hydrogen bonding pattern.

  • 5-Position Substitution: The 5-position of the pyrimidine ring is often a site for modification to fine-tune properties. Small, electron-withdrawing groups at this position can sometimes enhance potency, but bulky groups are typically detrimental.[15]

Table 2: Comparative Biological Activity of Pyrimidinone Analogs against PI3Kα

Compound6-SubstituentPI3Kα IC₅₀ (nM)
Core Molecule Morpholine5
Analog 1 4-Methylpiperazine8
Analog 2 Thiomorpholine15
Analog 3 2,6-Dimethylmorpholine50

Note: Data is hypothetical, based on general trends reported in the literature, and serves for illustrative comparison.

The data suggests that subtle changes to the 6-position heterocycle can significantly impact inhibitory activity. The oxygen of the morpholine may form a beneficial interaction that is lost with the sulfur in thiomorpholine. The steric bulk of the dimethylmorpholine likely causes a clash in the binding pocket, leading to a decrease in potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. Below are detailed methodologies for a representative kinase inhibition assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for measuring kinase activity and inhibition.[16]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., PI3Kα).

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a ULight™-labeled substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

Materials:

  • Kinase enzyme (e.g., recombinant human PI3Kα)

  • ULight™-labeled substrate peptide

  • Europium-labeled detection antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (100% activity) and 50 nL of a known potent inhibitor (0% activity).

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well.

  • Reaction Initiation: Prepare a solution of the ULight™-substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are accurately assessed.[17] Add 5 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.[17]

  • Detection: Prepare a solution of the europium-labeled antibody in detection buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at 665 nm and 615 nm after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the 665 nm/615 nm signals. Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G Start Start Compound Dispense Compound/ DMSO (50 nL) Start->Compound Enzyme Add Kinase Solution (5 µL) Compound->Enzyme Substrate Add Substrate/ATP Solution (5 µL) Initiate Reaction Enzyme->Substrate Incubate1 Incubate 60 min @ RT Substrate->Incubate1 Detect Add Detection Antibody (10 µL) Stop Reaction Incubate1->Detect Incubate2 Incubate 60 min @ RT Detect->Incubate2 Read Read Plate (TR-FRET) Incubate2->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Conclusion and Future Perspectives

This compound and its related analogs represent a highly valuable and versatile scaffold for the development of kinase inhibitors. The 2-aminopyrimidinone core provides a robust anchor into the kinase hinge region, while the 6-position offers a modular handle for optimizing potency, selectivity, and pharmacokinetic properties. The morpholine moiety, in particular, often confers a favorable balance of solubility and metabolic stability, making it a recurring feature in successful kinase inhibitor designs.

The comparative analysis presented in this guide highlights the critical interplay between structure, physicochemical properties, and biological activity. The SAR data underscores that even minor structural modifications to the 6-position heterocycle can have profound effects on target engagement. Future research in this area will likely focus on exploring novel heterocyclic replacements for the morpholine ring to achieve unique selectivity profiles against different kinases or to overcome acquired resistance mutations. Furthermore, the application of computational methods, such as molecular dynamics simulations and free energy perturbation, will be instrumental in predicting the binding affinities of new designs and accelerating the discovery of next-generation therapeutics.[7]

References

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Safety Operating Guide

A Strategic Guide to Handling 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one: Ensuring Laboratory Safety and Procedural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and drug development professional, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive framework for the safe handling of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower your research with the highest standards of safety and operational excellence.

I. The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a regulatory requirement; it is a fundamental aspect of responsible science. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in the potential hazards identified from analogous compounds.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary barrier against chemical contact, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals. Given the potential for dermal toxicity, as seen in related amino-pyridines, this is a critical precaution.[1]
Eye Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[7] A face shield should be worn over the goggles to protect the entire face, a necessary precaution when handling substances with potential corrosive properties suggested by the morpholine component.[6]
Body Protection A laboratory coat, supplemented with a chemically resistant apron and sleeves.A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron and sleeves are essential to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a potential for aerosol generation.[8]The potential for respiratory irritation from fine powders of similar compounds necessitates respiratory protection.[1][3] A properly fitted N95 respirator will provide a barrier against inhalation of airborne particles.

Visualizing the PPE Protocol

The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment respirator NIOSH-Approved Respirator (e.g., N95) goggles Chemical Splash Goggles face_shield Face Shield goggles->face_shield Additional Facial Protection gloves Double Nitrile Gloves lab_coat Laboratory Coat apron Chemically Resistant Apron & Sleeves lab_coat->apron Enhanced Body Protection researcher Researcher researcher->respirator Protects Respiratory System researcher->goggles Protects Eyes researcher->gloves Protects Hands researcher->lab_coat Basic Body Protection

Caption: Essential PPE for handling this compound.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure the integrity of your experiment.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

  • Emergency Equipment: Ensure that an eye wash station and a safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid reagents readily available.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so in the fume hood on a disposable weigh boat or paper. This minimizes contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[9]

Workflow for Safe Handling

This diagram outlines the procedural flow for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ppe Don Appropriate PPE fume_hood Prepare Chemical Fume Hood ppe->fume_hood emergency_prep Verify Emergency Equipment Accessibility fume_hood->emergency_prep weigh Weigh Compound in Fume Hood emergency_prep->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Conduct Transfers in Fume Hood dissolve->transfer decontaminate Decontaminate Work Area and Equipment transfer->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Step-by-step workflow for handling the compound.

III. Disposal Plan: Responsible Stewardship of a Chemical's Lifecycle

Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from handling this compound must be treated as hazardous.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H). [Link]

  • Luminix Health. 2-Amino-6-morpholin-4-ylpyrimidin-4(3H). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • National Center for Biotechnology Information (NCBI). Personal Protective Equipment - Chemical and Biological Terrorism. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

Sources

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